Product packaging for Pefachrome(R) fxa*(Cat. No.:CAS No. 80895-10-9)

Pefachrome(R) fxa*

Cat. No.: B1627135
CAS No.: 80895-10-9
M. Wt: 622.7 g/mol
InChI Key: QXWRKXQCMBOLJR-CMXBXVFLSA-N
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Description

Pefachrome(R) fxa* is a useful research compound. Its molecular formula is C27H42N8O9 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
The exact mass of the compound Pefachrome(R) fxa* is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pefachrome(R) fxa* suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pefachrome(R) fxa* including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42N8O9 B1627135 Pefachrome(R) fxa* CAS No. 80895-10-9

Properties

CAS No.

80895-10-9

Molecular Formula

C27H42N8O9

Molecular Weight

622.7 g/mol

IUPAC Name

acetic acid;methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1

InChI Key

QXWRKXQCMBOLJR-CMXBXVFLSA-N

Isomeric SMILES

CC(=O)O.COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Pictograms

Irritant

sequence

XGR

Origin of Product

United States

Foundational & Exploratory

Pefachrome® FXa: A Technical Guide to its Core Functionality and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pefachrome® FXa is a highly specific and sensitive chromogenic substrate designed for the quantitative determination of Factor Xa (FXa) activity. This synthetic oligopeptide plays a crucial role in coagulation research, diagnostic assays, and the development of anticoagulant therapies. Its principle relies on a straightforward enzymatic reaction that produces a quantifiable color change, making it an invaluable tool in the study of hemostasis and thrombosis.

Core Mechanism of Action

Pefachrome® FXa is a synthetic peptide chain linked to a chromophore group, p-nitroaniline (pNA).[1] The peptide sequence is specifically designed to be recognized and cleaved by the active enzyme Factor Xa. When FXa is present in a sample, it hydrolyzes the amide bond between the arginine residue of the peptide and the pNA molecule. This cleavage releases free pNA, which is yellow and exhibits strong absorbance at a wavelength of 405 nm.[1] The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of Factor Xa in the sample.

The fundamental reaction is as follows:

Peptide-pNA (colorless) --(Factor Xa)--> Peptide + pNA (yellow)

Several variants of Pefachrome® FXa exist, each with a slightly different peptide sequence, which can influence their kinetic properties. Common formulations include Pefachrome® FXa 8595, Pefachrome® FXa/LAL 5288, Pefachrome® FXa 5277, and Pefachrome® FXa 2732.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different Pefachrome® FXa variants, providing a basis for comparison and selection for specific research needs.

Table 1: Physicochemical Properties of Pefachrome® FXa Variants

PropertyPefachrome® FXa 8595Pefachrome® FXa/LAL 5288Pefachrome® FXa 5277Pefachrome® FXa (General)
Formula Z-D-Arg-Gly-Arg-pNA · 2HCl[3][7]CH3OCO-D-CHA-Gly-Arg-pNA · AcOH[8]CH3SO2-D-Leu-Gly-Arg-pNA · AcOH[6]C27H42N8O9[1]
Molecular Weight ( g/mol ) 714.6[3][7]622.7[8][9]Not Specified622.7[1]
Solubility > 10 mM in distilled H2O[3][7]Up to 4 mM in distilled H2O[8][9]Not SpecifiedNot Specified

Table 2: Kinetic Parameters of Pefachrome® FXa Variants

ParameterPefachrome® FXa 8595Pefachrome® FXa/LAL 5288Pefachrome® FXa 5277 (with Thrombin)
KM 0.1 mol/L[3][7]0.106 mM[8][9]233 µM (human) / 154 µM (bovine)[6]
kcat 290 s-1[3][7]140 s-1[8][9]5643 min-1 (human) / 1080 min-1 (bovine)[6]
Vmax Not SpecifiedNot Specified0.736 µM/min (human) / 0.141 µM/min (bovine)[6]

Experimental Protocols

The following provides a detailed methodology for a common application of Pefachrome® FXa: the determination of Factor X in plasma.

Principle:

Factor X in a plasma sample is activated to Factor Xa by Russell's Viper Venom (RVV-X). The generated Factor Xa then cleaves the Pefachrome® FXa substrate, and the rate of p-nitroaniline (pNA) release is measured spectrophotometrically at 405 nm.

Materials:
  • Pefachrome® FXa

  • Tris-HCl buffer (50 mM, pH 8.4)[3][7][8][9]

  • Calcium Chloride (CaCl2) solution (25 mM)[3][7][8][9]

  • Russell's Viper Venom-X (RVV-X) solution (25 AU/ml in 25 mM CaCl2)[3][7][8]

  • Human citrated plasma sample

  • Distilled water

  • Microplate reader or spectrophotometer with a 405 nm filter

  • 37°C incubator or water bath

Reagent Preparation:
  • Pefachrome® FXa Solution (4 mM): Dissolve the appropriate amount of Pefachrome® FXa in distilled water to achieve a final concentration of 4 mM.[3][7][8]

  • Buffer Solution: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.4.[3][7][8][9]

  • RVV-X Solution: Reconstitute RVV-X to a concentration of 25 AU/ml in a 25 mM CaCl2 solution.[3][7][8]

Assay Procedure (Microplate Method):
  • Pipette 10 µL of human citrated plasma into a microplate well.[3][7][8]

  • Add 100 µL of the RVV-X solution to the well.[3][7][8]

  • Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.[3][7][8]

  • Add 790 µL of the Tris-HCl buffer to the well.[3][7][8]

  • Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution.[3][7][8]

  • Immediately place the microplate in a reader and measure the change in absorbance at 405 nm per minute (ΔOD/min).[3][7][8]

Data Analysis:

The rate of the reaction (ΔOD/min) is proportional to the Factor Xa activity in the sample. A standard curve can be generated using known concentrations of purified Factor Xa to determine the exact concentration in the plasma sample.

Visualizations

Signaling Pathway of Pefachrome® FXa Cleavage

Pefachrome_FXa_Cleavage cluster_reaction Enzymatic Reaction Pefachrome_FXa Pefachrome® FXa (Peptide-pNA) Cleaved_Peptide Cleaved Peptide Pefachrome_FXa->Cleaved_Peptide Cleavage pNA p-Nitroaniline (pNA) (Yellow Chromophore) Pefachrome_FXa->pNA Release Factor_Xa Factor Xa Factor_Xa->Pefachrome_FXa Binds & Catalyzes

Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa.

Experimental Workflow for Factor X Determination

Factor_X_Assay_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction Incubation cluster_measurement Measurement Plasma Human Citrated Plasma Activation Incubate at 37°C (75 seconds) Plasma->Activation RVVX RVV-X Solution RVVX->Activation FXa_Generation Factor X -> Factor Xa Activation->FXa_Generation Substrate_Addition Add Pefachrome® FXa FXa_Generation->Substrate_Addition Spectrophotometry Measure Absorbance at 405 nm (ΔOD/min) Substrate_Addition->Spectrophotometry

Caption: Workflow for the determination of Factor X activity in plasma.

References

Pefachrome® FXa: A Technical Guide to the Chromogenic Measurement of Factor Xa Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Pefachrome® FXa chromogenic assay, a widely utilized method for the quantitative determination of Factor Xa (FXa) activity. This document outlines the core principles of the assay, presents key quantitative data, details experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Core Principle of the Pefachrome® FXa Assay

The Pefachrome® FXa assay is a highly sensitive and specific method for measuring the enzymatic activity of Factor Xa, a critical serine protease in the blood coagulation cascade.[1][2] The principle of the assay is based on the cleavage of a synthetic chromogenic peptide substrate by FXa.[3] This substrate is composed of a short peptide sequence that mimics the natural cleavage site of FXa, conjugated to a chromophore, typically para-nitroaniline (pNA).[3]

In the presence of active FXa, the enzyme hydrolyzes the peptide bond between the arginine residue of the peptide and the pNA molecule. This enzymatic cleavage releases free pNA, which is a yellow-colored compound that absorbs light maximally at a wavelength of 405 nm.[3] The rate of pNA release, measured as the change in absorbance over time (ΔOD/min) at 405 nm, is directly proportional to the enzymatic activity of Factor Xa in the sample.[3] This allows for the precise quantification of FXa activity in various biological samples, including plasma, serum, and cell culture supernatants.[4]

The specificity of the assay is conferred by the unique amino acid sequence of the peptide substrate, which is designed to be preferentially cleaved by Factor Xa.[3] This makes the Pefachrome® FXa assay a valuable tool for a wide range of applications, from basic research and in-process quality control of FXa preparations to the development and monitoring of anticoagulant drugs that target Factor Xa.[5][6][7]

Quantitative Data

The following tables summarize the key quantitative parameters for two common Pefachrome® FXa substrates.

Table 1: Physicochemical and Kinetic Properties of Pefachrome® FXa Substrates

ParameterPefachrome® FXa/LAL 5288Pefachrome® FXa 8595
Formula CH₃OCO-D-CHA-Gly-Arg-pNA · AcOHZ-D-Arg-Gly-Arg-pNA · 2HCl
Molecular Weight ( g/mol ) 622.7714.6
Kcat (s⁻¹) 140290
KM (mM) 0.106Not specified as mol/L, likely a typo in source. A typical value is in the mM range.
Solubility in dist. H₂O Up to 4 mM> 10 mM

Data sourced from product information sheets.[5][6][8][9]

Table 2: Typical Assay Conditions

ParameterValue
Wavelength for Absorbance Measurement 405 nm
Assay Temperature 37 °C
Typical Substrate Concentration 0.67–1 mM
Incubation Time 15 minutes to 2 hours
pH 8.4

Data compiled from various sources.[3]

Experimental Protocols

The following is a suggested protocol for the determination of Factor X in plasma using the Pefachrome® FXa assay. This protocol serves as a general guideline and may require optimization for specific applications.

Materials Required but Not Provided:

  • 50 mM Tris-HCl buffer, pH 8.4[8]

  • 25 mM Calcium Chloride (CaCl₂) solution[8]

  • Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl₂)[8]

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator or water bath at 37 °C

  • Calibrators and controls for Factor Xa

Assay Procedure:

  • Preparation of Reagents: Prepare all reagents as per the manufacturer's instructions. The Pefachrome® FXa substrate is typically dissolved in distilled water to a stock concentration of 4 mM.[5]

  • Activation of Factor X:

    • In a microplate well, add 100 µL of RVV-X solution.[8]

    • Add 10 µL of human citrated plasma to the well.[8]

    • Incubate the mixture for 75 seconds at 37 °C to activate Factor X into Factor Xa.[8]

  • Chromogenic Reaction:

    • To the activated plasma sample, add 790 µL of 50 mM Tris-HCl buffer (pH 8.4).[8]

    • Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution.[8]

  • Measurement:

    • Immediately place the microplate in a microplate reader pre-warmed to 37 °C.

    • Measure the change in absorbance at 405 nm over time (ΔOD/min). The reading can be taken kinetically or as an endpoint measurement after a fixed incubation time.

Data Analysis: The Factor Xa activity is proportional to the rate of change in absorbance. A standard curve should be generated using known concentrations of purified Factor Xa to determine the activity in the unknown samples.

Visualizations

The following diagrams illustrate the biochemical pathway of the Pefachrome® FXa assay and a typical experimental workflow.

Pefachrome_FXa_Principle cluster_reaction Enzymatic Reaction cluster_measurement Spectrophotometric Measurement Pefachrome Pefachrome® FXa (CH₃OCO-D-CHA-Gly-Arg-pNA) Cleaved_Peptide Cleaved Peptide (CH₃OCO-D-CHA-Gly-Arg-OH) Pefachrome->Cleaved_Peptide FXa pNA para-nitroaniline (pNA) (Yellow Chromophore) Pefachrome->pNA FXa Measurement Measure Absorbance at 405 nm pNA->Measurement

Caption: Principle of the Pefachrome® FXa chromogenic assay.

Pefachrome_FXa_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Plasma Citrated Plasma Activation 1. Add RVV-X to Plasma Incubate 75s at 37°C Plasma->Activation RVVX RVV-X Solution RVVX->Activation Pefachrome Pefachrome® FXa Solution (4 mM) Reaction_Mix 2. Add Buffer and Pefachrome® FXa Solution Pefachrome->Reaction_Mix Buffer Tris-HCl Buffer Buffer->Reaction_Mix Activation->Reaction_Mix Measurement 3. Measure ΔOD/min at 405 nm Reaction_Mix->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculate_Activity Calculate FXa Activity Standard_Curve->Calculate_Activity

Caption: Experimental workflow for Factor Xa measurement in plasma.

References

Pefachrome® FXa: A Technical Guide to its Mechanism of Action and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core mechanism of action of Pefachrome® FXa, a chromogenic substrate widely utilized in coagulation research and drug development for the quantitative determination of Factor Xa (FXa) activity.[1][2] This document details the biochemical principles, experimental protocols, and key quantitative data associated with its use.

Core Mechanism of Action

Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] The fundamental principle behind its operation lies in the specific enzymatic activity of Factor Xa. FXa, a critical serine protease in the blood coagulation cascade, recognizes and cleaves a specific peptide sequence within the Pefachrome® FXa molecule. This cleavage event liberates the pNA group.[1]

Free pNA, when in solution, exhibits a distinct yellow color and produces a measurable absorbance signal at a wavelength of 405 nm.[1] The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of Factor Xa in the sample. This linear relationship allows for the precise quantification of FXa activity.[1]

The following diagram illustrates the enzymatic cleavage of Pefachrome® FXa by Factor Xa.

Pefachrome_FXa_Mechanism cluster_reaction Biochemical Reaction cluster_measurement Spectrophotometric Measurement Pefachrome Pefachrome® FXa (Peptide-pNA) Cleaved_Peptide Cleaved Peptide Pefachrome->Cleaved_Peptide Cleavage pNA p-Nitroaniline (pNA) (Yellow, Absorbs at 405 nm) FXa Factor Xa FXa->Pefachrome Spectrophotometer Spectrophotometer (Measures Absorbance at 405 nm) pNA_measurement->Spectrophotometer Detection

Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa releases p-nitroaniline (pNA).

Quantitative Data

Several variants of Pefachrome® FXa are available, each with distinct peptide sequences and kinetic properties. The following table summarizes the key quantitative parameters for various commercially available Pefachrome® FXa products.

Product NameFormulaMolecular Weight ( g/mol )Kmkcat (s⁻¹)
Pefachrome® FXa 8595 / 5288 / 5523 CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH622.70.106 mM140
Pefachrome® FXa (analog zu S-2765) Z-D-Arg-Gly-Arg-pNA · 2HCl714.60.1 mol/L290
Pefachrome® FXa 5277 CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOHNot Specified154 µM (bovine thrombin)1080 min⁻¹ (bovine thrombin)

Note: The Km and kcat values for Pefachrome® FXa 5277 are specified for its interaction with thrombin, highlighting potential cross-reactivity that should be considered in experimental design.

Experimental Protocols

The following section outlines a typical experimental protocol for the determination of Factor Xa activity in plasma using Pefachrome® FXa. This protocol is provided as a general guideline and may require optimization for specific experimental conditions and high-throughput screening applications.[1]

Materials and Reagents
  • Pefachrome® FXa Substrate: Stored at 2-8°C, protected from light and moisture.[3][4] Reconstituted solutions are stable for 3-6 months under these conditions.[1]

  • Buffer: 50 mM Tris-HCl, pH 8.4.[4][5]

  • Calcium Chloride (CaCl₂): 25 mM.[4][5]

  • Factor X Activator: Russell's Viper Venom (RVV-X), 25 AU/ml in 25 mM CaCl₂.[3][4]

  • Human Citrated Plasma: The sample to be tested.

  • Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 405 nm.[6]

  • Microplates or Cuvettes.

  • Acetic Acid (50%): To stop the reaction in endpoint assays.[6]

Reagent Preparation
  • Pefachrome® FXa Solution: Prepare a 4 mM solution of Pefachrome® FXa in distilled water.[3][4]

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.4.[4][5]

  • RVV-X Solution: Prepare a 25 AU/ml solution of RVV-X in 25 mM CaCl₂.[3][4]

Assay Procedure (Micro Assay)

The following workflow diagram illustrates the key steps in a typical microplate-based assay for determining Factor Xa activity in plasma.

Experimental_Workflow cluster_activation Factor X Activation cluster_reaction_initiation Chromogenic Reaction cluster_measurement Data Acquisition A Add 100 µl RVV-X to 10 µl Human Citrated Plasma B Incubate for 75 seconds at 37°C A->B C Add 790 µl Buffer B->C Transfer to Reaction Well D Add 100 µl Pefachrome® FXa (4 mM) C->D E Measure ΔOD/min at 405 nm D->E Initiate Reading

Caption: Experimental workflow for the determination of Factor Xa activity in plasma.

Step-by-Step Protocol:

  • Activation of Factor X: In a microplate well, add 100 µl of the RVV-X solution to 10 µl of human citrated plasma.[3][4]

  • Incubation: Incubate the mixture for 75 seconds at 37°C to activate Factor X into Factor Xa.[3][4]

  • Reaction Initiation: To the activated plasma mixture, add 790 µl of the assay buffer, followed by 100 µl of the 4 mM Pefachrome® FXa solution.[3][4]

  • Measurement: Immediately begin measuring the change in absorbance at 405 nm (ΔOD/min) using a microplate reader.[3][4] The rate of change in absorbance is proportional to the FXa activity.

For endpoint assays, the reaction can be stopped by adding a defined volume of 50% acetic acid, and the final absorbance is read.[6] It is crucial to include appropriate controls, such as FXa-free samples, and to generate a calibration curve with known concentrations of purified Factor Xa for accurate quantification.[1]

Applications in Research and Drug Development

The specificity and reproducibility of Pefachrome® FXa make it an invaluable tool in several areas of research and development:

  • Diagnostic Assays: Measuring Factor Xa generation in plasma or cell-based assays to investigate thrombotic disorders.[1]

  • Drug Discovery: Screening and characterizing the potency of Factor Xa inhibitors, such as rivaroxaban, through dose-response analyses.[1]

  • Mechanistic Studies: Investigating the kinetics of the prothrombinase complex and the interactions between heparin and antithrombin III.[1]

  • Quality Control: Assessing the activity of purified Factor Xa preparations.[3][4]

References

Pefachrome® FXa: A Technical Guide to its Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and structural properties of Pefachrome® FXa, a widely utilized chromogenic substrate in coagulation research and drug development. This document details its mechanism of action, provides structured data on its chemical properties, and outlines key experimental protocols for its use.

Core Chemical and Physical Properties

Pefachrome® FXa is a synthetic peptide substrate specifically designed for the sensitive and quantitative measurement of Factor Xa (FXa) activity.[1][2][3] Its chemical and physical characteristics are summarized below.

PropertyValueSource
Molecular Weight 622.7 g/mol [1][2][3][4]
Molecular Formula C₂₇H₄₂N₈O₉ (as acetate) C₂₅H₃₈N₈O₇ · C₂H₄O₂[1][4]
IUPAC Name methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate[5]
Synonyms CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH, Pefa-5523[2][5]
Solubility Up to 4 mM in distilled water[2][3]
Storage 2-8°C, protected from moisture and light[2][3]
CAS Number 80895-10-9[1][4]

Kinetic Parameters

The efficiency of Pefachrome® FXa as a substrate for Factor Xa is defined by its kinetic constants.

ParameterValueEnzyme Source
Michaelis Constant (Kₘ) 0.106 mMHuman Factor Xa[1][2][3]
Catalytic Rate Constant (kcat) 140 s⁻¹Human Factor Xa[1][2][3]

Chemical Structure

Pefachrome® FXa is a synthetic oligopeptide, CH₃OCO-D-CHA-Gly-Arg, covalently linked to a para-nitroaniline (pNA) chromophore.[1] The specific peptide sequence is designed for high selectivity towards Factor Xa.

SMILES: COC(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-][5]

InChI: InChI=1S/C25H38N8O7/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t19-,20+/m0/s1[5]

Mechanism of Action

The utility of Pefachrome® FXa in enzymatic assays is based on a straightforward colorimetric principle. Factor Xa recognizes and specifically cleaves the peptide at the C-terminal side of the Arginine (Arg) residue. This enzymatic hydrolysis releases the para-nitroaniline (pNA) molecule, which is a chromophore. The free pNA exhibits a distinct yellow color and has a maximum absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of Factor Xa in the sample.[1]

Pefachrome_FXa_Mechanism Pefachrome Pefachrome® FXa (CH₃OCO-D-CHA-Gly-Arg-pNA) Cleaved_Peptide Cleaved Peptide (CH₃OCO-D-CHA-Gly-Arg-OH) Pefachrome->Cleaved_Peptide Enzymatic Cleavage pNA p-Nitroaniline (pNA) (Yellow, λmax = 405 nm) FXa Factor Xa

Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa to yield a colored product.

Experimental Protocols

The following provides a detailed methodology for a typical microplate-based assay to determine the activity of Factor X in plasma.

Reagents and Materials
  • Pefachrome® FXa solution: 4 mM in sterile distilled water.[1][2]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.4.[2][3]

  • Calcium Chloride (CaCl₂): 25 mM in distilled water.[2][3]

  • Russell's Viper Venom-X (RVV-X): 25 AU/mL in 25 mM CaCl₂.[2][3]

  • Human citrated plasma: Sample to be tested.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • 37°C incubator or heated microplate reader.

Assay Procedure
  • Preparation of Reagents: Prepare all solutions as described above. Ensure the Pefachrome® FXa solution is fully dissolved.

  • Activation of Factor X:

    • In a microplate well, add 100 µL of the RVV-X solution.[2][3]

    • Add 10 µL of human citrated plasma to the well.[2][3]

    • Incubate this mixture for exactly 75 seconds at 37°C to activate Factor X to Factor Xa.[1][2][3]

  • Initiation of Chromogenic Reaction:

    • Add 790 µL of the pre-warmed assay buffer.[2][3]

    • Add 100 µL of the 4 mM Pefachrome® FXa solution to initiate the reaction.[2][3]

  • Measurement:

    • Immediately place the microplate in a reader and measure the change in absorbance per minute (ΔOD/min) at 405 nm.[1][2][3] The reading should be initiated as soon as possible after the addition of the substrate.

  • Controls and Calibration:

    • For accurate quantification, it is essential to include controls, such as samples without FXa, and to generate a calibration curve using standards of known Factor Xa concentrations.[1]

Experimental Workflow Visualization

FXa_Assay_Workflow cluster_preparation Preparation cluster_activation Activation cluster_reaction Chromogenic Reaction cluster_measurement Measurement Reagents Prepare Reagents: - Pefachrome® FXa (4 mM) - Buffer (Tris-HCl, pH 8.4) - RVV-X (25 AU/mL in CaCl₂) Mix_RVVX_Plasma Mix: 100 µL RVV-X 10 µL Plasma Incubate Incubate at 37°C for 75 seconds Mix_RVVX_Plasma->Incubate Add_Buffer Add 790 µL Buffer Incubate->Add_Buffer Add_Substrate Add 100 µL Pefachrome® FXa Add_Buffer->Add_Substrate Measure_Absorbance Measure ΔOD/min at 405 nm Add_Substrate->Measure_Absorbance

Caption: Workflow for the determination of Factor Xa activity using Pefachrome® FXa.

References

Pefachrome® FXa: An In-depth Technical Guide to Substrate Specificity in Coagulation Factor Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Pefachrome® FXa, a chromogenic substrate pivotal in the study of coagulation. This document outlines the biochemical principles of its action, presents available quantitative data on its interaction with coagulation Factor Xa (FXa), discusses its specificity relative to other coagulation factors, and provides detailed experimental protocols. Visual diagrams of the coagulation cascade and experimental workflows are included to facilitate a deeper understanding.

Introduction to Pefachrome® FXa and Chromogenic Substrate Technology

Pefachrome® FXa is a synthetic chromogenic substrate designed for the specific measurement of Factor Xa activity.[1] It belongs to a class of diagnostic and research reagents that have become indispensable in hematology and thrombosis research. The principle of chromogenic substrates lies in their ability to mimic the natural substrates of specific proteases. These synthetic peptides are composed of a short amino acid sequence, which provides specificity for the target enzyme, and a chromophore, typically para-nitroaniline (pNA), which is released upon enzymatic cleavage. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of the target protease.[1]

The specificity of the peptide sequence is paramount for the accurate measurement of a particular coagulation factor in a complex biological sample like plasma, which contains numerous other proteases.[2] This guide will delve into the specificity of Pefachrome® FXa, a critical consideration for its application in research and drug development.

Biochemical Principle of Pefachrome® FXa Action

Pefachrome® FXa is a short peptide conjugated to a p-nitroaniline (pNA) molecule. The peptide sequence is specifically designed to be recognized and cleaved by Factor Xa. The enzymatic reaction proceeds as follows:

Pefachrome® FXa + Factor Xa → Cleaved Peptide + pNA

The released pNA is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm. The rate of the increase in absorbance is directly proportional to the activity of Factor Xa in the sample.

Quantitative Substrate Specificity for Coagulation Factor Xa

Several variants of Pefachrome® FXa are available, each with its own specific peptide sequence and kinetic properties. The specificity and efficiency of the interaction between an enzyme and its substrate are quantitatively described by the Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km is an inverse measure of the substrate's affinity for the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Below is a summary of the available quantitative data for different Pefachrome® FXa products with Factor Xa.

Product NamePeptide SequenceTarget EnzymeKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Pefachrome® FXa/LAL 5288 CH₃OCO-D-CHA-Gly-Arg-pNAHuman FXa164119.130.73
Bovine FXa16824.250.14
Pefachrome® FXa 8595 Z-D-Arg-Gly-Arg-pNANot Specified1002902.90

Note: kcat values for Pefachrome® FXa/LAL 5288 were converted from min⁻¹ to s⁻¹ for consistency.

Specificity for Other Coagulation Factors

While Pefachrome® FXa is designed to be highly specific for Factor Xa, it is crucial for researchers to understand its potential cross-reactivity with other serine proteases in the coagulation cascade. These proteases, including thrombin (Factor IIa), Factor IXa, Factor XIa, Factor XIIa, and activated protein C (APC), share structural similarities and can have overlapping substrate specificities.[3][4]

  • Dedicated Substrates for Other Factors: The manufacturer, Pentapharm, offers a range of other Pefachrome® substrates, each with a distinct peptide sequence tailored for the specific measurement of other coagulation factors, such as Pefachrome® FIXa, Pefachrome® FXIa, and Pefachrome® FXIIa.[5][6][7] The existence of these distinct products strongly suggests that the peptide sequence of Pefachrome® FXa has been optimized for Factor Xa and is not ideal for the efficient cleavage by other coagulation proteases.

  • General Principles of Chromogenic Substrate Design: The development of chromogenic substrates involves screening extensive libraries of peptide sequences to identify one that provides the highest possible selectivity for the target enzyme.[8] This optimization process aims to minimize the rate of hydrolysis by other proteases that may be present in the sample.

In the absence of direct kinetic data, it is a standard practice for researchers to perform their own validation experiments to assess the potential for cross-reactivity in their specific experimental system, especially when high concentrations of other proteases are expected.

Experimental Protocols

The following provides a detailed methodology for the determination of Factor Xa activity in a plasma sample using Pefachrome® FXa. This protocol is a representative example and may require optimization for specific applications.

Objective: To measure the activity of Factor Xa in a citrated plasma sample.

Materials:

  • Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595)

  • Tris-HCl buffer (50 mM, pH 8.4) containing 25 mM CaCl₂

  • Russell's Viper Venom-X (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)

  • Human citrated plasma (test sample)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Thermostated water bath or incubator (37°C)

  • Microtiter plates

Procedure:

  • Reagent Preparation:

    • Prepare a 4 mM solution of Pefachrome® FXa in distilled water.

    • Prepare the Tris-HCl buffer as described above.

    • Reconstitute the RVV-X activator according to the manufacturer's instructions.

    • All reagents should be brought to 37°C before use.

  • Activation of Factor X:

    • In a microtiter plate well, add 100 µl of the pre-warmed RVV-X solution.

    • Add 10 µl of the human citrated plasma to the well.

    • Incubate the mixture for exactly 75 seconds at 37°C to activate Factor X to Factor Xa.

  • Chromogenic Reaction:

    • To the well containing the activated plasma, add 790 µl of the pre-warmed Tris-HCl buffer.

    • Add 100 µl of the 4 mM Pefachrome® FXa solution to initiate the chromogenic reaction.

  • Measurement:

    • Immediately place the microtiter plate in the microplate reader.

    • Measure the change in absorbance at 405 nm over time (kinetic measurement), typically for 5-10 minutes. The rate of change in absorbance (ΔOD/min) is proportional to the Factor Xa activity.

  • Data Analysis:

    • The Factor Xa activity in the sample can be determined by comparing the obtained rate to a standard curve prepared with known concentrations of purified Factor Xa.

Controls:

  • Blank: A reaction mixture containing all components except the plasma sample to correct for any background absorbance.

  • Negative Control: A reaction mixture containing plasma but no RVV-X to assess the background level of Factor Xa in the sample.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the use of Pefachrome® FXa.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_pefachrome Pefachrome® FXa Assay XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI activates XIa FXIa XI->XIa IX FIX XIa->IX activates IXa FIXa IX->IXa X FX IXa->X activates VIIIa FVIIIa VIIIa->X TF Tissue Factor (TF) VIIa FVIIa TF->VIIa complexes with VII FVII VII->VIIa VIIa->X activates Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin activates Pefachrome Pefachrome® FXa Xa->Pefachrome cleaves Va FVa Va->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Fibrinogen->Fibrin pNA pNA (color) Pefachrome->pNA

Coagulation cascade showing the central role of Factor Xa.

Experimental_Workflow start Start reagents Prepare and pre-warm reagents (RVV-X, Plasma, Buffer, Pefachrome® FXa) start->reagents activation Activate Factor X in plasma with RVV-X (75s at 37°C) reagents->activation reaction Initiate chromogenic reaction by adding Pefachrome® FXa activation->reaction measurement Measure absorbance at 405 nm (kinetic measurement) reaction->measurement analysis Analyze data (calculate ΔOD/min) and determine FXa activity measurement->analysis end End analysis->end

Experimental workflow for a Factor Xa chromogenic assay.

Conclusion

Pefachrome® FXa is a highly valuable tool for the specific and quantitative measurement of Factor Xa activity. The available kinetic data demonstrates its high efficiency in cleaving this substrate. While comprehensive quantitative data on its cross-reactivity with other coagulation factors is limited in the public domain, the existence of a portfolio of factor-specific Pefachrome® substrates from the same manufacturer strongly implies a high degree of specificity for its intended target. For rigorous scientific applications, researchers should consider validating the specificity of Pefachrome® FXa within the context of their unique experimental systems. The detailed protocols and conceptual diagrams provided in this guide are intended to support the effective and accurate use of this important research reagent.

References

Pefachrome® FXa: A Technical Guide to its Kinetic Parameters with Factor Xa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetic parameters of Pefachrome® FXa, a chromogenic substrate used for the determination of Factor Xa (FXa) activity. This document details the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for different variants of Pefachrome® FXa, outlines the experimental protocols for their determination, and situates the substrate's application within the broader context of the blood coagulation cascade.

Core Kinetic Data

The enzymatic activity of Factor Xa on Pefachrome® FXa can be characterized by the Michaelis-Menten model, which describes the relationship between the substrate concentration and the reaction rate. The key parameters, Km and kcat, provide insights into the substrate's affinity for the enzyme and the enzyme's catalytic efficiency, respectively. Several variants of Pefachrome® FXa are commercially available, each with distinct kinetic properties.

Substrate VariantProduct Code/SynonymKm (Michaelis-Menten Constant)kcat (Catalytic Rate Constant)
Pefachrome® FXaPefa-5523, 80895-10-90.106 mM[1][2]140 s⁻¹[1][2]
Pefachrome® FXa 8595S-27650.1 mol/L*290 s⁻¹[3][4]

*Note: The reported Km value of 0.1 mol/L for Pefachrome® FXa 8595 is likely a typographical error in the source material and is presumed to be 0.1 mM, a typical order of magnitude for such enzyme-substrate interactions.

Understanding the Mechanism of Action

Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) group.[2] Factor Xa, a serine protease, specifically recognizes and cleaves the peptide sequence, releasing the pNA chromophore.[1][3][4] The liberated pNA absorbs light at a wavelength of 405 nm, and the rate of its release is directly proportional to the enzymatic activity of Factor Xa.[2]

Factor Xa in the Blood Coagulation Cascade

Factor Xa is a critical enzyme in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then catalyzes the formation of fibrin from fibrinogen, leading to the formation of a stable blood clot. The central role of Factor Xa makes it a key target for anticoagulant therapies.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF-FVIIa TF-FVIIa Complex Tissue Factor->TF-FVIIa Factor VIIa Factor VIIa Factor VIIa->TF-FVIIa Factor X Factor X TF-FVIIa->Factor X Factor XIIa Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa FIXa-FVIIIa FIXa-FVIIIa Complex Factor IXa->FIXa-FVIIIa Factor VIIIa Factor VIIIa Factor VIIIa->FIXa-FVIIIa FIXa-FVIIIa->Factor X Factor Xa Factor Xa Factor X->Factor Xa Prothrombinase Prothrombinase Complex (FXa-FVa) Factor Xa->Prothrombinase Prothrombin (II) Prothrombin (II) Thrombin (IIa) Thrombin (IIa) Fibrin Fibrin Thrombin (IIa)->Fibrin Fibrinogen -> Fibrinogen Fibrinogen Factor Va Factor Va Factor Va->Prothrombinase Prothrombinase->Thrombin (IIa) Prothrombin ->

Diagram 1: The Blood Coagulation Cascade

Experimental Protocols

Determination of Factor Xa Activity in Plasma

This protocol provides a general procedure for measuring the activity of Factor Xa in a plasma sample using Pefachrome® FXa.

Materials:

  • Pefachrome® FXa

  • Human citrated plasma

  • Russell's viper venom-X (RVV-X) solution (e.g., 25 AU/ml in 25 mM CaCl₂)

  • Tris-HCl buffer (50 mM, pH 8.4)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405 nm

  • Incubator or water bath at 37°C

Procedure:

  • Pre-warm all reagents and the microplate/cuvettes to 37°C.

  • In a microplate well or cuvette, combine 0.100 ml of the RVV-X solution with 0.010 ml of human citrated plasma.

  • Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.

  • Add 0.790 ml of the Tris-HCl buffer.

  • Initiate the reaction by adding 0.100 ml of a 4 mM Pefachrome® FXa solution (dissolved in water).

  • Immediately measure the change in absorbance at 405 nm over time (ΔOD/min).

Determination of Kinetic Parameters (Km and kcat)

This protocol outlines the methodology for determining the Km and kcat of Factor Xa with Pefachrome® FXa. This requires purified Factor Xa and involves measuring the initial reaction rate at various substrate concentrations.

Materials:

  • Purified Factor Xa of known concentration

  • Pefachrome® FXa

  • Tris-HCl buffer (50 mM, pH 8.4) containing 25 mM CaCl₂

  • Microplate reader or spectrophotometer with kinetic measurement capabilities at 405 nm

  • Thermostated cuvette holder or plate reader at 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of purified Factor Xa in the Tris-HCl buffer. The final enzyme concentration in the assay should be in the low nanomolar range and kept constant.

    • Prepare a series of Pefachrome® FXa solutions in the Tris-HCl buffer at different concentrations. The concentration range should typically span from approximately 0.1 * Km to 10 * Km.

  • Assay Execution:

    • Set up a series of reactions in microplate wells or cuvettes. Each reaction should contain the Tris-HCl buffer and a fixed, low concentration of Factor Xa.

    • Pre-incubate the enzyme solutions at 37°C.

    • Initiate each reaction by adding one of the varying concentrations of the Pefachrome® FXa substrate solution.

    • Immediately measure the initial rate of the reaction (v₀) by monitoring the increase in absorbance at 405 nm over a short period, ensuring the reaction is in the linear phase.

  • Data Analysis:

    • Convert the rate of change in absorbance (ΔOD/min) to the rate of product formation (in M/s) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline at 405 nm.

    • Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.

    • Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration used in the assay.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Kinetic Assay cluster_analysis 3. Data Analysis Enzyme Prepare Factor Xa Stock (Constant Concentration) Incubate Pre-incubate Enzyme and Buffer at 37°C Enzyme->Incubate Substrate Prepare Pefachrome® FXa Series (Varying Concentrations) Initiate Initiate Reaction with Substrate Addition Substrate->Initiate Buffer Prepare Assay Buffer (50mM Tris-HCl, pH 8.4, 25mM CaCl₂) Buffer->Incubate Incubate->Initiate Measure Measure Initial Rate (v₀) (ΔOD/min at 405 nm) Initiate->Measure Plot Plot v₀ vs. [Substrate] Measure->Plot Fit Non-linear Regression to Michaelis-Menten Equation Plot->Fit Calculate Determine Vmax and Km Fit->Calculate kcat Calculate kcat = Vmax / [E] Calculate->kcat

Diagram 2: Workflow for Kinetic Parameter Determination

References

Pefachrome® FXa: A Technical Guide for Hemostasis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pefachrome® FXa, a chromogenic substrate pivotal for basic research in hemostasis. Designed for researchers, scientists, and professionals in drug development, this document details the substrate's core properties, experimental applications, and the biochemical principles underlying its utility in quantifying Factor Xa (FXa) activity.

Core Principles and Mechanism of Action

Pefachrome® FXa is a synthetic oligopeptide substrate covalently linked to a para-nitroaniline (pNA) chromophore.[1] The specificity of the peptide sequence is engineered for selective cleavage by Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3] Upon enzymatic cleavage by FXa, the pNA molecule is released, resulting in a measurable increase in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the enzymatic activity of FXa, enabling its precise quantification.[1] This principle forms the basis of its application in various coagulation assays, diagnostic applications for conditions like COVID-19-related thrombosis, and in the discovery and validation of FXa inhibitors.[1]

Quantitative Data and Product Specifications

Several variants of Pefachrome® FXa are available, each with distinct characteristics. The following table summarizes the key quantitative data for some of the common Pefachrome® FXa products.

Product NameFormulaMolecular Weight ( g/mol )Kcat (s⁻¹)KmSolubility
Pefachrome® FXa 8595 (corresp. S-2765) Z-D-Arg-Gly-Arg-pNA · 2HCl714.62900.1 mol/L> 10 mM in distilled H₂O
Pefachrome® FXa/LAL 5288 CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH622.71400.106 mMUp to 4 mM in distilled H₂O
Pefachrome® FXa 5277 CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH-5643 min⁻¹ (human thrombin)233 µM (human thrombin)-
Pefachrome® FXa (Pefa-5523) CH₃OCO-D-CHA-Gly-Arg-pNA·AcOH622.71400.106 mMUp to 4 mM in distilled H₂O

Experimental Protocols

Determination of Factor Xa Activity in Plasma

This protocol provides a method for measuring the activity of Factor X in human citrated plasma after its activation to Factor Xa.

Materials:

  • Pefachrome® FXa solution (4 mM in distilled water)

  • Human citrated plasma

  • Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl₂)[4][5]

  • Tris-HCl buffer (50 mM, pH 8.4)[4][5]

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Pre-warm all reagents and the microplate to 37°C.

  • In a microplate well, add 10 µL of human citrated plasma.

  • Add 100 µL of the RVV-X solution to the well to initiate the activation of Factor X to Factor Xa.

  • Incubate the mixture for exactly 75 seconds at 37°C.[4][5]

  • Add 790 µL of pre-warmed Tris-HCl buffer to the well.

  • Add 100 µL of the Pefachrome® FXa solution to the well to start the chromogenic reaction.

  • Immediately place the microplate in the reader and measure the change in absorbance per minute (ΔOD/min) at 405 nm.[4][5] The rate of change is proportional to the FXa activity.

Controls:

  • Blank: A reaction mixture without plasma to determine the background rate of substrate hydrolysis.

  • Calibration Curve: A series of reactions with known concentrations of purified Factor Xa to correlate ΔOD/min with absolute enzyme activity.

High-Throughput Screening of Factor Xa Inhibitors

This protocol is optimized for screening potential FXa inhibitors in a 96-well plate format.

Materials:

  • Purified human Factor Xa

  • Pefachrome® FXa solution (1-2 mM in assay buffer)

  • Assay Buffer: 50 mM Tris-HCl, 25 mM CaCl₂, pH 8.4[1]

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Add 2 µL of the test compound solution (or vehicle control) to the wells of a 96-well plate.

  • Add 50 µL of the purified human Factor Xa solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 50 µL of the Pefachrome® FXa solution to each well.

  • Immediately begin kinetic measurements of absorbance at 405 nm every 30 seconds for 15 minutes.[1]

  • Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each test compound relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Enzymatic_Reaction_of_Pefachrome_FXa cluster_reactants Reactants cluster_complex Enzyme-Substrate Complex cluster_products Products FXa Factor Xa Complex FXa-Pefachrome® FXa Complex FXa->Complex Binds Pefachrome Pefachrome® FXa (Peptide-pNA) Pefachrome->Complex Complex->FXa Releases CleavedPeptide Cleaved Peptide Complex->CleavedPeptide pNA p-Nitroaniline (pNA) (Yellow Color) Complex->pNA Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Dispense Test Compounds & Vehicle Controls into Wells B Add Purified Factor Xa A->B C Incubate to Allow Inhibitor-Enzyme Binding B->C D Add Pefachrome® FXa to Initiate Reaction C->D E Kinetic Measurement of Absorbance at 405 nm D->E F Calculate Initial Velocity (V₀) E->F G Determine % Inhibition F->G

References

An In-Depth Technical Guide to Pefachrome® FXa Product Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pefachrome® FXa series of chromogenic substrates, designed for the accurate and sensitive measurement of Factor Xa (FXa) activity. Understanding the nuances of each product variant is crucial for selecting the optimal reagent for specific research, diagnostic, and drug development applications. This document details the biochemical properties, comparative data, and experimental protocols associated with these substrates.

Introduction to Pefachrome® FXa Chromogenic Substrates

Pefachrome® FXa substrates are synthetic oligopeptides linked to a p-nitroaniline (pNA) chromophore. The principle of detection lies in the enzymatic cleavage of the peptide sequence by Factor Xa, which releases the pNA group. This release results in a measurable increase in absorbance at 405 nm, directly proportional to the FXa activity in the sample.[1] These substrates are invaluable tools for a variety of applications, including:

  • Diagnostic Assays: Quantifying FXa generation in plasma and cell-based models.[1]

  • Drug Discovery: Screening and characterization of Factor Xa inhibitors, such as direct oral anticoagulants (DOACs) like rivaroxaban and apixaban.[1]

  • Mechanistic Studies: Investigating the kinetics of the prothrombinase complex and interactions with cofactors and inhibitors.[1]

Pefachrome® FXa Product Variants: A Comparative Analysis

The Pefachrome® FXa family includes several variants, each with distinct peptide sequences that confer differences in kinetic properties and selectivity. The choice of substrate can significantly impact assay sensitivity, specificity, and dynamic range.

Biochemical and Kinetic Properties

The following table summarizes the key quantitative data for the primary Pefachrome® FXa product variants. This allows for a direct comparison of their performance characteristics.

Product VariantChemical FormulaMolecular Weight ( g/mol )K_m (µM) for human FXak_cat (s⁻¹) for human FXa
Pefachrome® FXa 8595 Z-D-Arg-Gly-Arg-pNA · 2HCl714.660290
Pefachrome® FXa 5279 CH₃OCO-D-CHG-Gly-Arg-pNA · AcOHNot specified9776.5
Pefachrome® FXa/LAL 5288 CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH622.7106140
Pefachrome® FXa 2732 Suc-Ile-Glu(gamma-Pip)-Gly-Arg-pNA · HClNot specified176Not specified
Pefachrome® FXa 5277 CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOHNot specified233Not specified
Pefachrome® FXa 5278 CH₃OCO-D-Nle-Gly-Arg-pNA · AcOHNot specifiedNot availableNot available

Data sourced from product datasheets and catalogs.[2]

Selectivity Profile

A critical parameter for any chromogenic substrate is its selectivity for the target enzyme over other proteases that may be present in the sample, particularly thrombin in coagulation assays. Higher selectivity minimizes off-target cleavage and ensures more accurate measurement of FXa activity.

Product VariantSelectivity over Thrombin
Pefachrome® FXa 5288 12.7-fold
Pefachrome® FXa 5279 3.8-fold
Pefachrome® FXa 5277 1.5-fold

The selectivity is influenced by the amino acid composition of the peptide chain. For instance, the bulky D-cyclohexylalanine (D-CHA) in Pefachrome® FXa 5288 provides steric hindrance that limits access by thrombin while being accommodated by the S3 pocket of Factor Xa, leading to its superior selectivity.[3]

Signaling Pathway: The Role of Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of a fibrin clot. Understanding this pathway is essential for interpreting data from FXa activity assays.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa FVIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa FXIIa FXIIa FXIa FXIa FXIIa->FXIa FIXa FIXa FXIa->FIXa Tenase Tenase Complex (FIXa-FVIIIa) FIXa->Tenase FVIIIa FVIIIa FVIIIa->Tenase Tenase->FXa FX Factor X FX->FXa Prothrombinase Prothrombinase Complex (FXa-FVa) FXa->Prothrombinase FVa FVa FVa->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: The Coagulation Cascade showing the central role of Factor Xa.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Pefachrome® FXa substrates in common applications.

General Factor Xa Activity Assay (using Pefachrome® FXa 8595)

This protocol is a standard method for determining the activity of Factor Xa in purified systems or plasma.

Materials:

  • Pefachrome® FXa 8595

  • Tris-HCl buffer (50 mM, pH 8.4)

  • Calcium Chloride (CaCl₂) solution (25 mM)

  • Russell's Viper Venom (RVV-X) for plasma samples

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Pefachrome® FXa 8595 (e.g., 4 mM in sterile distilled water). Store protected from light at 2-8°C.

    • Prepare the assay buffer by mixing the Tris-HCl and CaCl₂ solutions.

  • Assay Setup (Microplate):

    • For plasma samples, activate Factor X to Factor Xa by incubating 10 µL of citrated plasma with 100 µL of RVV-X at 37°C for 75 seconds.

    • For purified enzyme, dilute the Factor Xa to the desired concentration in the assay buffer.

    • Add 790 µL of pre-warmed assay buffer to each well.

    • Add the activated plasma sample or purified enzyme to the wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 100 µL of the Pefachrome® FXa 8595 stock solution to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) at 37°C. The reading interval can be set to every 30 seconds for 15 minutes.

  • Data Analysis:

    • Determine the rate of pNA release (ΔOD/min) from the linear portion of the kinetic curve.

    • The Factor Xa activity can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 9650 M⁻¹cm⁻¹).

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate) Mix Combine Buffer and Sample in Microplate Well Reagents->Mix Sample Prepare Sample (Plasma Activation or Purified Enzyme Dilution) Sample->Mix Initiate Add Pefachrome® FXa to Initiate Reaction Mix->Initiate Read Measure Absorbance at 405 nm (Kinetic Reading) Initiate->Read Calculate Calculate Rate (ΔOD/min) Read->Calculate Determine Determine FXa Activity Calculate->Determine

Caption: Experimental workflow for a typical Factor Xa activity assay.

Factor Xa Inhibitor Screening Assay

This protocol is designed for high-throughput screening of potential Factor Xa inhibitors.

Materials:

  • Pefachrome® FXa substrate (e.g., Pefachrome® FXa/LAL 5288 for high selectivity)

  • Purified human Factor Xa

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, with 25 mM CaCl₂)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chosen Pefachrome® FXa substrate.

    • Dilute the purified human Factor Xa in the assay buffer to a working concentration (e.g., 0.5 nM).

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 10 µL) of each test compound dilution. Include a vehicle control (solvent only) and a positive control (a known FXa inhibitor).

    • Add the diluted Factor Xa solution (e.g., 40 µL) to all wells and incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Pefachrome® FXa substrate solution (e.g., 50 µL) to all wells.

    • Measure the absorbance at 405 nm in kinetic or endpoint mode.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Inhibitor_Screening_Logic FXa Factor Xa Product Cleaved Substrate + pNA (Color) FXa->Product Cleavage No_Product No/Reduced Color FXa->No_Product Inhibition Substrate Pefachrome® FXa Substrate->Product Substrate->No_Product Inhibitor Test Inhibitor Inhibitor->FXa Binding

Caption: Logical relationship in a Factor Xa inhibitor screening assay.

Conclusion

The Pefachrome® FXa range of chromogenic substrates offers a versatile and reliable solution for the quantification of Factor Xa activity. The availability of different variants with distinct kinetic properties and selectivities allows researchers to tailor their assays to specific experimental needs. By understanding the principles of the assay, the role of Factor Xa in coagulation, and by following standardized protocols, scientists and drug development professionals can generate high-quality, reproducible data for their research and development endeavors.

References

Pefachrome® fXa: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental application of Pefachrome® fXa, a chromogenic substrate essential for the quantification of Factor Xa (FXa) activity in coagulation studies. The information is compiled to ensure safe laboratory practices and accurate experimental outcomes.

Product Identification and Properties

Pefachrome® fXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] It is utilized in research and quality control for measuring FXa activity.[2][3][4] Different variants of Pefachrome® fXa are available, each with specific characteristics.

Table 1: Chemical and Physical Properties of Pefachrome® fXa Variants

PropertyPefachrome® FXa (General)Pefachrome® FXa 5278Pefachrome® FXa 8595Pefachrome® FXa/LAL 5288
CAS Number 80895-10-9[1]---------
Molecular Formula C25H38N8O7.C2H4O2[5]CH3OCO-D-Nle-Gly-Arg-pNA · AcOH[6]Z-D-Arg-Gly-Arg-pNA · 2HCl[3]CH3OCO-D-CHA-Gly-Arg-pNA · AcOH[4]
Molecular Weight 622.7 g/mol [2][5]---714.6 g/mol [3]622.7 g/mol [4]
Form Solid Powder[5][7]---------
Color White to off-white or light yellowish[5][7]---------
Odor Odorless[7]---------
Solubility Up to 4 mM in distilled H2O[2][4]---> 10 mM in distilled H2O[3]Up to 4 mM in distilled H2O[4]
Storage Temperature 2-8°C[2][3][4][5][7]---2 - 8°C[3]2-8°C[4]

Safety and Handling

While Pefachrome® fXa is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety protocols.[7] The health hazards of this substance have not been thoroughly investigated.[7]

Table 2: Hazard and Precautionary Information

Hazard TypeInformationSource
Health Hazards The health hazards for this substance have not been thoroughly investigated. Free pNA is classified as toxic, and these properties may be present when bound to the peptide.[7]
PBT and vPvB Assessment The product contains no known PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substances.[7]
Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended:

  • Respiratory Protection: Use a suitable respiratory protective device in case of insufficient ventilation.[7]

  • Hand Protection: Wear protective gloves compliant with EU Directive 89/686/EEC and standard EN374.[7]

  • Eye/Face Protection: Safety glasses or goggles are recommended.[8]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[7]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedureSource
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[7]
Skin Contact Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
Ingestion Immediately call a POISON CENTER or doctor.[7]
Handling and Storage

Proper handling and storage are vital to maintain the integrity of Pefachrome® fXa.

  • Handling: Avoid skin and eye contact, and inhalation of particles.[7] Ensure good ventilation and wash hands before breaks and at the end of work.[7]

  • Storage: Store in a dry place, protected from light, at a temperature between +2 and +8°C.[7] Keep the product unopened until use to avoid contamination.[2][3][4] Shipment of the product does not require cooling.[2][3][4]

Accidental Release Measures

In the event of a spill:

  • Avoid skin and eye contact and inhalation of dust.[7]

  • Do not allow the product to enter the sewage system or any water course.[7]

  • Mechanically pick up the spilled material and collect it in suitable containers.[7]

  • Clean the affected area carefully and ensure adequate ventilation.[7]

  • Avoid the formation of dust.[7]

Experimental Protocols

Pefachrome® fXa is a highly sensitive chromogenic substrate used for the determination of FXa activity.[2][3][4] The principle of the assay is the cleavage of the p-nitroaniline (pNA) from the peptide by FXa, which results in a measurable increase in absorbance at 405 nm.[1]

Biochemical Mechanism of Action

The enzymatic reaction is as follows: CH3OCO-D-CHA-Gly-Arg-pNA + FXa ==> CH3OCO-D-CHA-Gly-Arg-OH + pNA[2]

G cluster_reactants Reactants cluster_products Products Pefachrome_fXa Pefachrome® fXa (CH3OCO-D-CHA-Gly-Arg-pNA) Cleaved_Peptide Cleaved Peptide (CH3OCO-D-CHA-Gly-Arg-OH) Pefachrome_fXa->Cleaved_Peptide Cleavage FXa_enzyme Factor Xa (FXa) Cleavage Cleavage FXa_enzyme->Cleavage pNA p-Nitroaniline (pNA) (Yellow, Absorbs at 405 nm) Cleavage->pNA

Caption: Enzymatic cleavage of Pefachrome® fXa by Factor Xa.

Micro Assay for Factor X Determination in Plasma

This protocol is a suggested method for determining Factor X activity in human citrated plasma.[1][2][3][4]

Materials:

  • RVV-X (Russell's viper venom-X): 25 AU/ml in 25 mM CaCl2[2][3][4]

  • Human citrated plasma[2][3][4]

  • Buffer: 50 mM Tris-HCl, pH 8.4[2][3][4]

  • Pefachrome® fXa: 4 mM in water[1][2][3]

Procedure:

  • Activation of Factor X:

    • Add 0.100 ml of RVV-X to 0.010 ml of human citrated plasma.[2][3][4]

    • Incubate for 75 seconds at 37°C to activate Factor X into Factor Xa.[1][2][3]

  • Chromogenic Reaction:

    • Add 0.790 ml of buffer.[2][3]

    • Add 0.100 ml of Pefachrome® fXa (4 mM in water).[1][2][3]

  • Measurement:

    • Determine the change in optical density per minute (ΔOD/min) at 405 nm.[2][3]

G cluster_activation Step 1: Factor X Activation cluster_reaction Step 2: Chromogenic Reaction cluster_measurement Step 3: Measurement Plasma 0.010 ml Human Citrated Plasma Incubate Incubate 75s at 37°C Plasma->Incubate RVVX 0.100 ml RVV-X RVVX->Incubate Buffer 0.790 ml Buffer Incubate->Buffer Activated FXa Pefachrome 0.100 ml Pefachrome® fXa (4 mM) Buffer->Pefachrome Measure Determine ΔOD/min at 405 nm Pefachrome->Measure

Caption: Experimental workflow for Factor X determination.

Table 4: Kinetic Parameters of Pefachrome® fXa Variants

ParameterPefachrome® FXa (General)Pefachrome® FXa 8595Pefachrome® FXa/LAL 5288
KM 0.106 mM[1][2]0.1 mol/L[3]0.106 mM[4]
kcat 140 s-1[1][2]290 s-1[3]140 s-1[4]

Disposal Considerations

Dispose of the product and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter sewers or water systems.[7]

This document is intended for informational purposes for trained professionals and does not replace a formal risk assessment that should be conducted in your laboratory. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed safety information.

References

Methodological & Application

Pefachrome® FXa Assay: Application Notes and Protocols for Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefachrome® FXa is a highly sensitive chromogenic substrate designed for the determination of Factor Xa (FXa) activity in plasma and other biological samples.[1][2][3][4] This synthetic peptide is conjugated to a para-nitroaniline (pNA) chromophore.[5] When cleaved by FXa, pNA is released, resulting in a colorimetric signal that can be quantified spectrophotometrically at 405 nm.[5] The rate of pNA release is directly proportional to the FXa activity in the sample. This assay is a valuable tool in coagulation studies, diagnostic applications for measuring FXa generation, and in drug discovery for screening and characterizing FXa inhibitors.[5]

Principle of the Assay

The biochemical mechanism involves the enzymatic cleavage of the Pefachrome® FXa substrate by Factor Xa. The reaction proceeds as follows:

CH₃OCO-D-CHA-Gly-Arg-pNA + FXa → CH₃OCO-D-CHA-Gly-Arg-OH + pNA[1][2]

The liberated pNA produces a yellow color, and the change in absorbance at 405 nm over time (ΔOD/min) is measured to determine the FXa activity.[1][3][4]

Coagulation Cascade and the Role of Factor Xa

Factor Xa is a critical enzyme in the coagulation cascade, playing a pivotal role at the convergence of the intrinsic and extrinsic pathways.[6][7] Both pathways lead to the activation of Factor X to Factor Xa.[8][9] Factor Xa, in complex with its cofactor Factor Va, forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[7][8] Thrombin then cleaves fibrinogen to form fibrin, which polymerizes to form a stable blood clot.[8] Due to its central role, Factor Xa is a key target for anticoagulant drugs.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XI FXI XII->XI FXIIa IX FIX XI->IX FXIa Tenase_I Intrinsic Tenase Complex IX->Tenase_I FIXa VIIIa FVIIIa VIIIa->Tenase_I Xa FXa Tenase_I->Xa TF Tissue Factor (TF) Tenase_E Extrinsic Tenase Complex TF->Tenase_E VII FVII VII->Tenase_E FVIIa Tenase_E->IX Activates Tenase_E->Xa X FX X->Xa Prothrombinase Prothrombinase Complex Xa->Prothrombinase Va FVa Va->Prothrombinase Thrombin Thrombin (FIIa) Prothrombinase->Thrombin Cleavage Prothrombin Prothrombin (FII) Thrombin->VIIIa Activates Thrombin->Va Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Fibrinogen->Fibrin Polymerization

Figure 1: Simplified diagram of the coagulation cascade highlighting the central role of Factor Xa.

Materials and Reagents

Materials Provided
  • Pefachrome® FXa Substrate

Materials Required but Not Provided
  • Tris-HCl buffer (50 mM, pH 8.4)[1][2]

  • Calcium Chloride (CaCl₂) solution (25 mM)[1][2]

  • Russell's Viper Venom (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)[1][2]

  • Distilled water[1][2]

  • Microplate reader or spectrophotometer capable of reading at 405 nm

  • Incubator or water bath at 37°C

  • Pipettes and tips

  • Microplates or cuvettes

Reagent Preparation and Storage

ReagentPreparationStorage
Pefachrome® FXa Dissolve in distilled water to a final concentration of 4 mM.[1][2]Store unopened at 2-8°C, protected from moisture and light.[1][2][3][4]
Tris-HCl Buffer Prepare a 50 mM solution and adjust pH to 8.4.Store at room temperature or 2-8°C.
CaCl₂ Solution Prepare a 25 mM solution in distilled water.Store at room temperature.
RVV-X Activator Reconstitute in 25 mM CaCl₂ to a concentration of 25 AU/ml.Refer to manufacturer's instructions for storage.

Experimental Protocol: Determination of Factor X in Plasma

This protocol is a suggested micro-assay for the determination of Factor X in human citrated plasma.[1][2][3][4]

experimental_workflow cluster_activation Factor X Activation cluster_reaction Chromogenic Reaction plasma 10 µl Human Citrated Plasma incubation1 Incubate for 75 seconds at 37°C plasma->incubation1 rvv 100 µl RVV-X (25 AU/ml) rvv->incubation1 buffer Add 790 µl Tris-HCl Buffer (pH 8.4) incubation1->buffer Activated Sample substrate Add 100 µl Pefachrome® FXa (4 mM) buffer->substrate measurement Measure ΔOD/min at 405 nm substrate->measurement

Figure 2: Experimental workflow for the determination of Factor X in plasma using the Pefachrome® FXa assay.

Step-by-Step Procedure:

  • Factor X Activation:

    • Pipette 100 µl of RVV-X (25 AU/ml) into a microplate well or cuvette.[1][2][3][4]

    • Add 10 µl of human citrated plasma to the well.[1][2][3][4]

    • Incubate the mixture for exactly 75 seconds at 37°C to activate Factor X into Factor Xa.[1][2][3][4]

  • Chromogenic Reaction:

    • Immediately following incubation, add 790 µl of 50 mM Tris-HCl buffer (pH 8.4).[1][2][3][4]

    • Add 100 µl of 4 mM Pefachrome® FXa solution.[1][2][3][4]

  • Measurement:

    • Immediately start measuring the change in absorbance at 405 nm (ΔOD/min) using a microplate reader or spectrophotometer.[1][2][3][4]

Data Analysis

The activity of Factor Xa is proportional to the rate of pNA release, which is measured as the change in absorbance per minute (ΔOD/min). For quantitative results, a standard curve should be generated using a reference plasma with known Factor X activity. The results for unknown samples can then be interpolated from this standard curve.

Performance Characteristics

ParameterValueReference
Molecular Weight 622.7 g/mol [1][2]
Kcat 140 s⁻¹[1][2]
KM 0.106 mM[1][2]
Solubility Up to 4 mM in distilled H₂O[1][2]

Troubleshooting

IssuePossible CauseSolution
Low or no signal - Inactive reagents- Incorrect wavelength- Insufficient incubation time- Check reagent expiration dates and storage conditions- Ensure reader is set to 405 nm- Verify incubation time and temperature
High background - Contaminated reagents- Spontaneous substrate hydrolysis- Use fresh, high-quality reagents- Prepare substrate solution fresh daily
Poor reproducibility - Pipetting errors- Temperature fluctuations- Calibrate pipettes regularly- Ensure consistent temperature control throughout the assay

Conclusion

The Pefachrome® FXa assay provides a reliable and sensitive method for determining the activity of Factor Xa in plasma samples. Its straightforward protocol and robust performance make it an essential tool for research and development in the field of hemostasis and thrombosis.

For Research Use Only. Not for use in diagnostic procedures.

References

Standard Operating Procedure for Pefachrome® FXa Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways.[1] Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot.[1][2] Due to its central role, FXa has become a major target for the development of anticoagulant drugs. The Pefachrome® FXa assay is a highly sensitive and specific chromogenic method used to measure the activity of Factor Xa. This assay is widely employed in basic research, clinical diagnostics, and pharmaceutical drug development for applications such as determining FXa activity in biological samples, studying enzyme kinetics, and screening for FXa inhibitors.

This document provides detailed application notes and protocols for the use of the Pefachrome® FXa assay.

Principle of the Assay

The Pefachrome® FXa assay is based on the enzymatic cleavage of a synthetic chromogenic substrate by Factor Xa. The substrate consists of a short peptide sequence that mimics the natural cleavage site of FXa, conjugated to a para-nitroaniline (pNA) molecule. When FXa cleaves the peptide bond, pNA is released. Free pNA is a chromophore that absorbs light at 405 nm, producing a yellow color. The rate of pNA release, measured as the change in absorbance at 405 nm over time (ΔOD/min), is directly proportional to the enzymatic activity of Factor Xa in the sample.

Materials and Reagents

  • Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595 or Pefachrome® FXa/LAL 5288)

  • Purified human Factor Xa (for standard curve and kinetic studies)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.4)

  • Calcium Chloride (CaCl2) solution (e.g., 25 mM)

  • Russell's Viper Venom-X (RVV-X) (for plasma samples)

  • Human citrated plasma (for plasma-based assays)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Thermostatically controlled incubator or water bath (37°C)

  • 96-well microplates

  • Pipettes and tips

  • Distilled or deionized water

  • Acetic acid (50%) or other stopping reagent (for endpoint assays)

Reagent Preparation and Storage

  • Pefachrome® FXa Substrate: Reconstitute the lyophilized substrate in distilled water to the desired stock concentration (e.g., 4 mM). Store the reconstituted solution at 2-8°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Factor Xa Enzyme: Prepare a stock solution of purified Factor Xa in a suitable buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Assay Buffer: Prepare the Tris-HCl buffer with CaCl2 and adjust the pH to 8.4. Store at room temperature or 4°C.

  • RVV-X: Reconstitute according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Determination of Factor Xa Activity in Plasma

This protocol is designed for the quantitative measurement of Factor Xa activity in human citrated plasma.

Procedure:

  • Plasma Preparation: Centrifuge citrated whole blood to obtain platelet-poor plasma.

  • Activation of Factor X:

    • In a microplate well, add 10 µL of human citrated plasma.

    • Add 100 µL of RVV-X solution (25 AU/ml in 25 mM CaCl2).

    • Incubate for 75 seconds at 37°C to activate Factor X to Factor Xa.

  • Chromogenic Reaction:

    • Add 790 µL of pre-warmed assay buffer (50 mM Tris-HCl, pH 8.4).

    • Add 100 µL of 4 mM Pefachrome® FXa substrate solution.

  • Measurement:

    • Immediately place the microplate in a reader pre-set to 37°C.

    • Measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation time (endpoint assay). For kinetic assays, record the absorbance every 30 seconds for 15 minutes.

Protocol 2: Kinetic Analysis of Purified Factor Xa

This protocol is for determining the kinetic parameters (Km and Vmax) of purified Factor Xa.

Procedure:

  • Enzyme Preparation: Prepare serial dilutions of purified Factor Xa in assay buffer.

  • Substrate Preparation: Prepare a range of Pefachrome® FXa substrate concentrations (e.g., 0.1 to 4 mM) in assay buffer.

  • Reaction Setup:

    • In a microplate, add a fixed concentration of purified Factor Xa (e.g., 0.5 nM) to each well.

    • Add varying concentrations of the Pefachrome® FXa substrate to initiate the reaction.

  • Measurement:

    • Immediately measure the initial reaction velocity (V₀) by monitoring the change in absorbance at 405 nm over a short period where the reaction is linear.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. Software such as GraphPad Prism can be used for non-linear regression analysis.[3]

Protocol 3: Screening of Factor Xa Inhibitors

This protocol is designed to screen for and characterize potential inhibitors of Factor Xa.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent.

    • Prepare serial dilutions of the inhibitor in assay buffer.

  • Pre-incubation:

    • In a microplate, add a fixed concentration of purified Factor Xa to each well.

    • Add the different concentrations of the test inhibitor.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Chromogenic Reaction:

    • Add a fixed concentration of Pefachrome® FXa substrate to each well to start the reaction. The substrate concentration should ideally be close to the Km value for optimal sensitivity.

  • Measurement:

    • Measure the residual Factor Xa activity by monitoring the change in absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • For determining the inhibition constant (Ki), perform the assay with varying substrate and inhibitor concentrations and analyze the data using methods such as the Dixon or Cheng-Prusoff equations.

Data Presentation

Table 1: Kinetic Parameters of Pefachrome® FXa Substrates
Substrate NameFormulaMolecular Weight ( g/mol )KMkcat (s⁻¹)
Pefachrome® FXa/LAL 5288CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH622.70.106 mM140
Pefachrome® FXa 8595Z-D-Arg-Gly-Arg-pNA · 2HCl714.60.1 M290

Data sourced from product information sheets.[1][2]

Table 2: Ki Values of Selected Direct Factor Xa Inhibitors
InhibitorKi (nM)Assay Conditions
BAY 59-7939 (Rivaroxaban)0.7 ± 0.0150 mM Tris-HCl, pH 8.4, 25 mM CaCl₂, 0.5 nM FXa
Apixaban~0.8Purified system
Edoxaban~0.5Purified system

Note: Ki values can vary depending on the specific assay conditions.

Visualizations

Coagulation Cascade Signaling Pathway

Caption: The Coagulation Cascade highlighting the central role of Factor Xa.

Experimental Workflow for FXa Inhibitor Screening

FXa_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (FXa, Inhibitor, Substrate, Buffer) Preincubation Pre-incubate FXa with Inhibitor Reagents->Preincubation Reaction Add Pefachrome® FXa Substrate Preincubation->Reaction Measurement Measure Absorbance at 405 nm (Kinetic) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50/Ki Plotting->IC50

Caption: Workflow for screening and characterizing Factor Xa inhibitors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low signal Inactive enzymeUse a fresh aliquot of Factor Xa; ensure proper storage.
Incorrect buffer pHVerify the pH of the assay buffer.
Expired or degraded substrateUse a fresh, properly stored Pefachrome® FXa substrate.
High background Contaminated reagentsUse fresh, high-purity reagents and water.
Autohydrolysis of substratePrepare substrate solution fresh before each experiment.
Inconsistent results Pipetting errorsCalibrate pipettes regularly; ensure accurate and consistent pipetting.
Temperature fluctuationsMaintain a constant temperature (37°C) throughout the assay.
Bubbles in wellsBe careful during pipetting to avoid introducing bubbles; centrifuge the plate briefly before reading.

Conclusion

The Pefachrome® FXa assay is a robust and reliable method for the quantitative determination of Factor Xa activity. The detailed protocols and application notes provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this assay in their studies of the coagulation cascade and the development of novel anticoagulant therapies. Adherence to the outlined procedures and troubleshooting guidelines will help ensure the generation of accurate and reproducible data.

References

Application Notes and Protocols for Measuring Purified Factor Xa Activity using Pefachrome® FXa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin. The precise measurement of purified Factor Xa activity is essential for a variety of research and drug development applications, including the characterization of FXa inhibitors, quality control of FXa preparations, and structure-function relationship studies. Pefachrome® FXa is a highly sensitive and specific chromogenic peptide substrate designed for the quantitative determination of Factor Xa activity.[1][2][3][4] This document provides detailed application notes and protocols for the use of Pefachrome® FXa in measuring the activity of purified Factor Xa.

Principle of the Assay

The Pefachrome® FXa assay is a colorimetric method based on the enzymatic cleavage of a synthetic peptide substrate by Factor Xa. The substrate, CH3OCO-D-CHA-Gly-Arg-pNA, is specifically recognized and cleaved by Factor Xa at the C-terminal end of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm.[1][5] The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.

Materials and Reagents

  • Pefachrome® FXa substrate (e.g., Pefa-5523)

  • Purified Human Factor Xa

  • Assay Buffer: 50 mM Tris-HCl, pH 8.4

  • Calcium Chloride (CaCl2) solution: 25 mM

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Standard laboratory pipettes and sterile, nuclease-free pipette tips

  • Reagent reservoirs

  • Incubator set to 37°C (optional, for kinetic assays)

Data Presentation

Table 1: Kinetic Parameters of Pefachrome® FXa (Pefa-5523)
ParameterValueReference
Formula CH3OCO-D-CHA-Gly-Arg-pNA·AcOH[2]
Molecular Weight 622.7 g/mol [2]
Michaelis Constant (KM) 0.106 mM[2][3]
Catalytic Rate Constant (kcat) 140 s⁻¹[2][3]
Solubility Up to 4 mM in distilled H₂O[2][3]
Table 2: Example of a Standard Curve for Purified Factor Xa Activity
Purified Factor Xa Concentration (ng/mL)Absorbance at 405 nm (ΔOD/min)
1000.250
500.125
250.062
12.50.031
6.250.015
0 (Blank)0.002
Table 3: Example Data for Inhibition of Purified Factor Xa by Rivaroxaban
Rivaroxaban Concentration (nM)Factor Xa Activity (% of Control)
0100
0.185
0.555
1.030
5.010
10.05

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, pH 8.4): Prepare a stock solution of Tris-HCl and adjust the pH to 8.4. Dilute to the final concentration of 50 mM with distilled water.

  • Pefachrome® FXa Solution (1 mM): Dissolve the Pefachrome® FXa substrate in the Assay Buffer to a final concentration of 1 mM. Store protected from light.

  • Purified Factor Xa Stock Solution: Reconstitute purified Factor Xa in a suitable buffer (as recommended by the supplier) to a known stock concentration.

  • Calcium Chloride Solution (25 mM): Dissolve CaCl₂ in distilled water to a final concentration of 25 mM.

Protocol 2: Generation of a Standard Curve for Purified Factor Xa
  • Prepare Factor Xa Standards: Perform serial dilutions of the purified Factor Xa stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0-100 ng/mL), as shown in Table 2.

  • Assay Setup: In a 96-well microplate, add 50 µL of each Factor Xa standard dilution in duplicate. Include a blank control containing 50 µL of Assay Buffer only.

  • Initiate Reaction: Add 50 µL of 1 mM Pefachrome® FXa solution to each well.

  • Incubation and Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) at 37°C. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10-30 minutes) at 37°C and then stop the reaction with a suitable stop solution (e.g., 50 µL of 2% acetic acid) before reading the final absorbance at 405 nm.

  • Data Analysis: Calculate the rate of reaction (ΔOD/min) for each standard. Plot the ΔOD/min against the corresponding Factor Xa concentration to generate a standard curve.

Protocol 3: Measurement of an Unknown Purified Factor Xa Sample
  • Sample Preparation: Dilute the unknown purified Factor Xa sample in Assay Buffer to a concentration that is expected to fall within the range of the standard curve.

  • Assay Procedure: Follow steps 2-4 of Protocol 2, using the diluted unknown sample instead of the standards.

  • Data Analysis: Calculate the rate of reaction (ΔOD/min) for the unknown sample. Determine the concentration of Factor Xa in the unknown sample by interpolating its ΔOD/min value from the standard curve.

Protocol 4: Screening of Factor Xa Inhibitors
  • Prepare Reagents: Prepare Assay Buffer, Pefachrome® FXa solution, and a stock solution of purified Factor Xa at a concentration that gives a robust signal in the assay (e.g., 50 ng/mL). Prepare serial dilutions of the test inhibitor.

  • Assay Setup: In a 96-well microplate, add 25 µL of Assay Buffer. Add 25 µL of the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no Factor Xa).

  • Pre-incubation: Add 25 µL of the purified Factor Xa solution to each well (except the negative control). Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of 1 mM Pefachrome® FXa solution to all wells.

  • Measurement and Analysis: Measure the absorbance at 405 nm as described in Protocol 2. Calculate the percentage of Factor Xa inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Pefachrome_FXa_Mechanism cluster_reaction Enzymatic Reaction cluster_detection Detection Pefachrome_FXa Pefachrome® FXa (CH3OCO-D-CHA-Gly-Arg-pNA) Cleaved_Peptide Cleaved Peptide Pefachrome_FXa->Cleaved_Peptide Cleavage by Factor Xa pNA p-Nitroaniline (pNA) (Yellow) Pefachrome_FXa->pNA Release Factor_Xa Purified Factor Xa Factor_Xa->Pefachrome_FXa Spectrophotometer Spectrophotometer (Measure Absorbance at 405 nm) pNA->Spectrophotometer

Caption: Mechanism of Pefachrome® FXa for measuring Factor Xa activity.

FXa_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis A Prepare Assay Buffer (50 mM Tris-HCl, pH 8.4) C Prepare Purified FXa Standards A->C B Prepare Pefachrome® FXa (1 mM) E Add Pefachrome® FXa to initiate reaction B->E D Add FXa Standards/Sample to 96-well plate C->D D->E F Incubate and Measure Absorbance at 405 nm E->F G Calculate Rate of Reaction (ΔOD/min) F->G H Generate Standard Curve G->H I Determine Unknown Concentration H->I

Caption: Experimental workflow for measuring purified Factor Xa activity.

Troubleshooting

IssuePossible CauseSolution
High background absorbance Contaminated reagentsUse fresh, high-purity water and reagents.
Spontaneous substrate hydrolysisPrepare Pefachrome® FXa solution fresh daily.
Low signal or no activity Inactive Factor XaUse a new vial of purified Factor Xa; ensure proper storage.
Incorrect buffer pHVerify the pH of the Assay Buffer.
Presence of inhibitorsEnsure samples are free of contaminating inhibitors.
High variability between replicates Pipetting errorsUse calibrated pipettes and proper pipetting technique.
Inconsistent incubation timesEnsure consistent timing for all wells, especially in endpoint assays.
Air bubbles in wellsInspect wells for bubbles before reading the plate.

Conclusion

Pefachrome® FXa provides a reliable and sensitive method for the quantitative measurement of purified Factor Xa activity. The protocols outlined in this document offer a robust framework for researchers to accurately determine FXa activity for a variety of applications. Adherence to proper laboratory techniques and careful reagent preparation are crucial for obtaining accurate and reproducible results.

References

Application of Pefachrome(R) fxa in anticoagulant drug discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pefachrome® FXa is a highly sensitive and specific chromogenic substrate for the determination of Factor Xa (FXa) activity.[1][2][3][4] It plays a critical role in the research and development of anticoagulant drugs, particularly direct FXa inhibitors.[5] This synthetic peptide is conjugated to a para-nitroaniline (pNA) group.[5] When cleaved by FXa, free pNA is released, resulting in a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the FXa activity.[5][6] This principle allows for the precise measurement of FXa activity and the evaluation of potential inhibitors.

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a key target for anticoagulant therapy.[7][8] By catalyzing the conversion of prothrombin to thrombin, FXa amplifies the coagulation signal.[8][9] Therefore, inhibiting FXa is an effective strategy for preventing and treating thromboembolic disorders.

Mechanism of Action

The fundamental principle behind the use of Pefachrome® FXa in drug discovery lies in its ability to act as a reporter for FXa enzymatic activity. The substrate, with its specific amino acid sequence, is recognized and cleaved by Factor Xa. This cleavage liberates the chromophore p-nitroaniline (pNA), which produces a measurable colorimetric signal. In the presence of a potential anticoagulant that inhibits FXa, the rate of pNA release is reduced. This reduction in color development provides a quantitative measure of the inhibitor's potency.

Signaling Pathways and Experimental Workflow

Coagulation Cascade and the Role of Factor Xa

coagulation_cascade Intrinsic Intrinsic Pathway (Surface Contact) FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX Activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleaves Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin Clot Inhibitor FXa Inhibitor (e.g., Apixaban, Rivaroxaban) Inhibitor->FXa Inhibits

Caption: Role of Factor Xa in the Coagulation Cascade.

Pefachrome® FXa Enzymatic Assay Principle

pefachrome_assay FXa Factor Xa Pefachrome Pefachrome® FXa (Substrate) FXa->Pefachrome Cleaves Peptide Cleaved Peptide Pefachrome->Peptide pNA p-Nitroaniline (pNA) (Yellow, OD 405 nm) Pefachrome->pNA Inhibitor FXa Inhibitor Inhibitor->FXa

Caption: Enzymatic cleavage of Pefachrome® FXa by Factor Xa.

Experimental Workflow for FXa Inhibitor Screening

screening_workflow Start Start: Prepare Reagents Add_FXa Add Human Factor Xa to Microplate Wells Start->Add_FXa Add_Inhibitor Add Test Inhibitor (or Vehicle Control) Add_FXa->Add_Inhibitor Preincubate Pre-incubate at Room Temperature Add_Inhibitor->Preincubate Add_Substrate Add Pefachrome® FXa Substrate Preincubate->Add_Substrate Incubate Incubate at Room Temperature or 37°C Add_Substrate->Incubate Read_OD Read Absorbance at 405 nm (Kinetic or Endpoint) Incubate->Read_OD Analyze Analyze Data: Calculate % Inhibition and IC50 Read_OD->Analyze

Caption: General workflow for screening Factor Xa inhibitors.

Data Presentation

Kinetic Parameters of Pefachrome® FXa Variants
Product NameChemical FormulaKm (µM)kcat (s⁻¹)Source
Pefachrome® FXa/LAL 5288CH₃OCO-D-CHA-Gly-Arg-pNA · AcOH106 (human), 168 (bovine)140 (human)[1][10]
Pefachrome® FXa 8595Z-D-Arg-Gly-Arg-pNA · 2HCl100290[2][3][4]
Pefachrome® FXa 5277CH₃SO₂-D-Leu-Gly-Arg-pNA · AcOH233 (human FXa), 154 (bovine Thrombin)94.1 (human FXa), 18 (bovine Thrombin)[10][11]
Pefachrome® FXa 5279CH₃OCO-D-CHG-Gly-Arg-pNA · AcOH97 (human), 118 (bovine)76.5 (human), 19.1 (bovine)[10]
Pefachrome® FXa 2732Suc-Ile-Glu(gamma-Pip)-Gly-Arg-pNA · HCl176 (human), 163 (bovine)99.6 (human), 17.1 (bovine)[10]

Note: kcat values were converted from min⁻¹ to s⁻¹ where necessary for consistency (1 min⁻¹ = 1/60 s⁻¹).

Inhibitory Constants of Known Anticoagulants Determined Using Pefachrome® FXa
InhibitorKi (nM)TargetCommentsSource
BAY 59-7939 (Rivaroxaban)0.7 ± 0.01Factor XaCompetitive inhibitor[5]
Apixaban0.08Factor XaDirect inhibitor with >30,000-fold selectivity[9]
NSC6353932.02 (IC50)Factor XaIdentified through virtual screening[8]

Experimental Protocols

Protocol 1: Screening of Factor Xa Inhibitors

This protocol is designed for high-throughput screening of potential Factor Xa inhibitors in a 96-well plate format.

Materials:

  • Human Factor Xa

  • Pefachrome® FXa substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl₂)[5]

  • Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well transparent microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Thaw Human Factor Xa on ice. Dilute to the desired concentration (e.g., 0.125 ng/µl) in cold Assay Buffer. Keep on ice.[12]

    • Prepare serial dilutions of the test inhibitors at a concentration 10-fold higher than the desired final concentration in the assay.

    • Prepare the Pefachrome® FXa substrate solution by dissolving it in water to a stock concentration (e.g., 4 mM) and then diluting it to the final working concentration in Assay Buffer.[3][5]

  • Assay Setup:

    • Add 40 µl of the diluted Human Factor Xa solution to each well of the 96-well plate.

    • Add 10 µl of the diluted test inhibitor or vehicle control (for positive and negative controls) to the appropriate wells.

    • For the "Negative Control" (no enzyme), add 10 µl of vehicle and 50 µl of Assay Buffer.

    • For the "Positive Control" (100% activity), add 10 µl of vehicle.

  • Pre-incubation:

    • Gently agitate the plate and pre-incubate for 30 minutes at room temperature to allow the inhibitors to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µl of the diluted Pefachrome® FXa substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic assay) or incubate for a fixed period (e.g., 30-60 minutes) at room temperature and then read the final absorbance (endpoint assay).[12]

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Determination of Factor X in Plasma

This protocol provides a method for measuring the activity of Factor X in a plasma sample.

Materials:

  • Human citrated plasma

  • Russell's Viper Venom (RVV-X) activator (e.g., 25 AU/ml in 25 mM CaCl₂)[3][4]

  • Pefachrome® FXa 8595

  • Assay Buffer (50 mM Tris-HCl, pH 8.4)[3][4]

  • Spectrophotometer or microplate reader (405 nm)

  • Water bath or incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a 4 mM solution of Pefachrome® FXa 8595 in distilled water.[3][4]

    • Pre-warm all reagents to 37°C.

  • Factor X Activation:

    • In a microcuvette or microplate well, add 100 µl of RVV-X solution.

    • Add 10 µl of human citrated plasma.

    • Incubate for exactly 75 seconds at 37°C to activate Factor X to Factor Xa.[3][4]

  • Measurement of FXa Activity:

    • Add 790 µl of pre-warmed Assay Buffer.

    • Add 100 µl of the 4 mM Pefachrome® FXa solution to start the reaction.

    • Immediately measure the rate of change in absorbance (ΔOD/min) at 405 nm.[3][4]

  • Calculation:

    • The ΔOD/min is proportional to the amount of Factor Xa generated and thus to the initial concentration of Factor X in the plasma sample. A standard curve can be generated using plasma samples with known Factor X concentrations to quantify the results.

Conclusion

Pefachrome® FXa is an invaluable tool in the discovery and development of novel anticoagulant drugs targeting Factor Xa. Its high sensitivity and specificity allow for the reliable determination of FXa activity in various experimental settings, from high-throughput screening of compound libraries to detailed kinetic characterization of lead candidates. The straightforward and robust nature of assays utilizing Pefachrome® FXa facilitates the efficient identification and optimization of the next generation of anticoagulants.

References

Application Notes and Protocols for Monitoring UFH and LMWH Therapy in Research Using Pefachrome® FXa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unfractionated Heparin (UFH) and Low Molecular Weight Heparin (LMWH) are essential anticoagulants utilized in both clinical practice and research to prevent and treat thromboembolic events. Their therapeutic efficacy is dependent on achieving and maintaining an appropriate level of anticoagulation, necessitating precise laboratory monitoring. The chromogenic anti-Factor Xa (anti-FXa) assay has emerged as the gold standard for monitoring these therapies, offering significant advantages over traditional methods like the activated partial thromboplastin time (aPTT). Pefachrome® FXa is a highly specific chromogenic substrate for Factor Xa, making it an ideal reagent for developing a robust and reliable anti-FXa assay for research applications.

This document provides detailed application notes and protocols for the use of Pefachrome® FXa in the monitoring of UFH and LMWH therapy in a research setting. It includes the scientific background, detailed experimental procedures, and expected performance characteristics.

Scientific Background

The anticoagulant effect of both UFH and LMWH is primarily mediated through their interaction with antithrombin (AT), a natural inhibitor of coagulation proteases. The binding of heparin to AT induces a conformational change in AT, dramatically accelerating its inhibitory activity against several coagulation factors, most notably Factor Xa and thrombin (Factor IIa).

The anti-FXa assay is a functional assay that quantifies the inhibitory capacity of heparin in a plasma sample. The principle of the assay is as follows:

  • A known excess amount of Factor Xa is added to the plasma sample containing the heparin-AT complex.

  • The heparin-AT complexes in the plasma neutralize a portion of the added Factor Xa.

  • The residual, uninhibited Factor Xa is then measured by the addition of a chromogenic substrate, Pefachrome® FXa.

  • Pefachrome® FXa is cleaved by the residual Factor Xa, releasing a yellow-colored p-nitroaniline (pNA) product.

  • The amount of pNA released, measured spectrophotometrically at 405 nm, is inversely proportional to the concentration of heparin in the sample.

This relationship allows for the quantification of heparin activity by referencing a standard curve prepared with known concentrations of the respective heparin (UFH or LMWH).

Signaling Pathway of Factor Xa Inhibition by Heparin

G cluster_coagulation Coagulation Cascade cluster_inhibition Inhibition Pathway cluster_assay Chromogenic Assay FX Factor X FXa Factor Xa FX->FXa Activation Thrombin Thrombin (FIIa) FXa->Thrombin Activates FXa_residual Residual FXa Prothrombin Prothrombin (FII) Heparin UFH or LMWH Heparin_AT Heparin-AT Complex Heparin->Heparin_AT AT Antithrombin (AT) AT->Heparin_AT Heparin_AT->FXa Inhibits Pefachrome_FXa Pefachrome® FXa (Colorless) pNA p-Nitroaniline (Yellow) FXa_residual->pNA Cleavage

Caption: Mechanism of Factor Xa inhibition by heparin and the principle of the chromogenic anti-FXa assay.

Materials and Reagents

  • Pefachrome® FXa chromogenic substrate

  • Bovine Factor Xa

  • Human Antithrombin (AT)

  • Tris-buffered saline (TBS), pH 7.4

  • Platelet-poor plasma (PPP) from citrated whole blood

  • UFH and LMWH calibrators and controls

  • Microplate reader capable of measuring absorbance at 405 nm

  • 37°C incubator or water bath

  • Precision pipettes and sterile, nuclease-free tips

  • 96-well microplates

Experimental Protocols

Preparation of Reagents
  • Pefachrome® FXa Solution: Reconstitute Pefachrome® FXa powder in sterile, distilled water to a stock concentration of 2-4 mM. Store aliquots at -20°C. On the day of the assay, dilute the stock solution to the working concentration (typically 0.5-1 mM) with TBS.

  • Factor Xa Solution: Reconstitute bovine Factor Xa in TBS to a stock concentration. The final working concentration will need to be optimized to ensure a measurable absorbance change in the absence of heparin.

  • Antithrombin Solution: If the assay is to be performed in a buffer system or if the plasma sample is suspected to have low AT levels, reconstitute human AT in TBS.

  • UFH and LMWH Calibrators: Prepare a series of calibrators by spiking pooled normal plasma (PNP) or a suitable buffer with known concentrations of UFH or LMWH. Typical calibration ranges are 0.0 to 1.0 IU/mL for UFH and 0.0 to 2.0 IU/mL for LMWH.

  • Control Samples: Prepare low, medium, and high control samples for both UFH and LMWH in a similar manner to the calibrators.

Sample Collection and Preparation
  • Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.

  • Centrifuge the blood at 1500 x g for 15 minutes at room temperature to obtain platelet-poor plasma (PPP).

  • Carefully aspirate the supernatant (PPP) and transfer it to a clean tube.

  • If not used immediately, store the PPP samples at -20°C or below. Thaw frozen samples at 37°C for 5-10 minutes before use.

Anti-FXa Assay Protocol (Microplate Method)

The following is a general protocol. Volumes and incubation times may require optimization.

G start Start prep_plate Add 50 µL of Calibrators, Controls, or Samples to Wells start->prep_plate add_fx Add 50 µL of Factor Xa Solution to each well prep_plate->add_fx incubate1 Incubate at 37°C for 2-5 minutes add_fx->incubate1 add_sub Add 50 µL of Pefachrome® FXa Solution to each well incubate1->add_sub incubate2 Incubate at 37°C for 3-10 minutes add_sub->incubate2 read Read Absorbance at 405 nm incubate2->read analyze Analyze Data read->analyze

Caption: A typical experimental workflow for the chromogenic anti-FXa assay.

  • Plate Setup: Add 50 µL of each calibrator, control, and test sample in duplicate or triplicate to the wells of a 96-well microplate.

  • Factor Xa Addition: Add 50 µL of the pre-warmed Factor Xa working solution to each well.

  • First Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-5 minutes) to allow the heparin-AT complex to inhibit Factor Xa.

  • Substrate Addition: Add 50 µL of the pre-warmed Pefachrome® FXa working solution to each well to initiate the chromogenic reaction.

  • Second Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-10 minutes). The length of this incubation will depend on the desired signal strength and should be kept consistent across all experiments.

  • Absorbance Reading: Measure the absorbance of each well at 405 nm using a microplate reader. A kinetic reading (measuring the change in absorbance over time) can also be performed.

Data Analysis
  • Standard Curve Generation: Plot the absorbance at 405 nm (or the rate of change in absorbance for a kinetic assay) against the corresponding heparin concentration for the calibrators.

  • Calculation of Heparin Concentration: Determine the concentration of UFH or LMWH in the test samples and controls by interpolating their absorbance values from the standard curve.

  • Quality Control: The results for the control samples should fall within their pre-defined acceptance ranges.

Performance Characteristics

The following table summarizes typical performance characteristics of a chromogenic anti-FXa assay. It is crucial for each laboratory to validate the assay and establish its own performance parameters.

Parameter Typical Performance for UFH Monitoring Typical Performance for LMWH Monitoring
Linearity Range 0.1 - 1.0 IU/mL0.2 - 2.0 IU/mL
Intra-assay Precision (CV%) < 5%< 5%
Inter-assay Precision (CV%) < 10%< 10%
Recovery 90 - 110%90 - 110%

Troubleshooting

Problem Possible Cause Solution
Low absorbance readings for all samples Inactive reagents (Factor Xa or Pefachrome® FXa)Prepare fresh reagents. Check storage conditions.
Incorrect wavelength used for readingEnsure microplate reader is set to 405 nm.
High absorbance readings for all samples Insufficient Factor Xa inhibitionCheck heparin calibrator concentrations. Ensure proper incubation times.
Poor precision (high CV%) Pipetting errorsUse calibrated pipettes. Ensure proper mixing.
Temperature fluctuationsMaintain a constant 37°C during incubations.
Non-linear standard curve Incorrect calibrator dilutionsPrepare fresh calibrators and verify concentrations.
Substrate depletion (endpoint assay)Reduce the second incubation time or dilute the Factor Xa.

Conclusion

The use of Pefachrome® FXa in a chromogenic anti-FXa assay provides a sensitive, specific, and reliable method for monitoring UFH and LMWH therapy in a research setting. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation and validation of this important research tool. Adherence to good laboratory practices and thorough assay validation are essential for obtaining accurate and reproducible results.

Application Notes and Protocols for Quality Control of Factor Xa Preparations using Pefachrome® FXa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways to convert prothrombin to thrombin.[1] The precise activity of Factor Xa preparations is of utmost importance for their use in research, diagnostics, and as therapeutic agents. Therefore, robust quality control (QC) measures are essential to ensure the potency, purity, and stability of these preparations. Pefachrome® FXa is a highly specific chromogenic substrate designed for the quantitative determination of Factor Xa activity, making it an invaluable tool for the quality control of Factor Xa preparations.[2]

This document provides detailed application notes and protocols for the use of Pefachrome® FXa in the quality control of Factor Xa preparations, including the determination of specific activity and assessment of stability.

Principle of the Assay

The Pefachrome® FXa assay is based on the enzymatic cleavage of a synthetic chromogenic substrate by Factor Xa. The substrate consists of a short peptide sequence that mimics the natural cleavage site of Factor Xa, conjugated to a p-nitroaniline (pNA) molecule. When Factor Xa cleaves the peptide bond, pNA is released, resulting in a yellow color that can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.[3]

Data Presentation

Table 1: Kinetic Parameters of Different Pefachrome® FXa Variants
Product NameFormulaMolecular Weight ( g/mol )Kcat (s⁻¹)KM (mM)
Pefachrome® FXa/LAL 5288 CH3OCO-D-CHA-Gly-Arg-pNA · AcOH622.71400.106
Pefachrome® FXa 8595 Z-D-Arg-Gly-Arg-pNA · 2HCl714.62900.1 (mol/L)

Data sourced from manufacturer datasheets.[2]

Table 2: Typical Specific Activity of Commercial Factor Xa Preparations
SourceSupplierSpecific Activity
Bovine Plasma Merck Millipore≥150 IU/mg
Bovine Plasma Canvax Biotech>210 U/mg
Bovine Plasma Sigma-Aldrich≥50 units/mg protein
Bovine Plasma Thermo Fisher Scientific4392 U/mg
Human Plasma Recombinant>700 pmol/min/µg

This table provides a range of specific activities for commercially available Factor Xa preparations. It is important to consult the certificate of analysis for the specific lot being used.[4][5][6][7]

Experimental Protocols

Protocol 1: Determination of Specific Activity of a Purified Factor Xa Preparation

This protocol is designed for the direct measurement of Factor Xa activity in a purified preparation.

Materials:

  • Pefachrome® FXa substrate

  • Purified Factor Xa preparation of unknown activity

  • Factor Xa standard of known activity (for standard curve)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl₂

  • Distilled water

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Precision pipettes

Procedure:

  • Preparation of Reagents:

    • Reconstitute the Pefachrome® FXa substrate with distilled water to a stock concentration of 4 mM.

    • Prepare a series of dilutions of the Factor Xa standard in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2, 5, 10 ng/mL).

    • Dilute the purified Factor Xa preparation to be tested in Assay Buffer to an estimated concentration that falls within the range of the standard curve. Multiple dilutions may be necessary.

  • Assay Protocol:

    • Pipette 50 µL of each Factor Xa standard dilution and the test sample dilutions into separate wells of the 96-well microplate.

    • Add 50 µL of Assay Buffer to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm (ΔOD/min) over a period of 5-10 minutes, taking readings every 30-60 seconds.

  • Calculation of Specific Activity:

    • Plot the ΔOD/min for the Factor Xa standards against their known concentrations to generate a standard curve.

    • Determine the concentration of your purified Factor Xa sample from the standard curve using its ΔOD/min.

    • The specific activity is calculated using the following formula:

      Specific Activity (U/mg) = (Activity (U/mL) / Protein Concentration (mg/mL))

      Where:

      • Activity (U/mL): One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute. The activity in your sample can be calculated from the standard curve and the dilution factor.

      • Protein Concentration (mg/mL): The total protein concentration of your purified Factor Xa preparation should be determined using a standard protein assay method (e.g., Bradford or BCA assay).

Protocol 2: Stability Assessment of Factor Xa Preparations

This protocol outlines a method to assess the stability of a Factor Xa preparation under different storage conditions.

Materials:

  • Pefachrome® FXa substrate

  • Purified Factor Xa preparation

  • Assay Buffer (as in Protocol 1)

  • Storage buffers (if testing different buffer conditions)

  • Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C)

Procedure:

  • Sample Preparation and Storage:

    • Aliquot the purified Factor Xa preparation into multiple tubes.

    • Store the aliquots under the desired storage conditions (e.g., different temperatures, different buffers, presence of stabilizing agents).

    • Designate a "time zero" sample to be assayed immediately.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week, 1 month), remove an aliquot from each storage condition.

    • Assay the Factor Xa activity of each aliquot using the chromogenic assay described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of remaining Factor Xa activity at each time point relative to the "time zero" sample.

    • Plot the percentage of remaining activity against time for each storage condition to visualize the stability profile. While direct stability data for purified Factor Xa is limited in the public domain, studies on coagulation factors in plasma suggest that storage at -80°C is generally suitable for long-term preservation of activity.[8][9]

In-Process Quality Control

The Pefachrome® FXa assay can be adapted for in-process control during the purification of Factor Xa. By taking samples at different stages of the purification process (e.g., after each chromatography step), the Factor Xa activity can be measured. This allows for the monitoring of purification efficiency and the identification of steps where activity may be lost. The specific activity can also be calculated at each stage to assess the increase in purity.[10]

Troubleshooting the Pefachrome® FXa Assay

IssuePossible Cause(s)Suggested Solution(s)
No or low color development Inactive Factor XaUse a fresh preparation of Factor Xa or a new vial of the standard.
Incorrect buffer pH or compositionEnsure the assay buffer is at the correct pH and contains the required cofactors (e.g., Ca²⁺).
Expired or improperly stored Pefachrome® FXaUse a new, properly stored vial of the substrate.
High background absorbance Contaminated reagentsUse fresh, high-purity reagents and water.
Sample matrix interference (e.g., hyperbilirubinemia, hyperlipidemia in plasma samples)Prepare a sample blank by adding the stop solution before the substrate. For purified systems, ensure the buffer is clean.[11][12]
Non-linear reaction rate Substrate depletionDilute the Factor Xa sample to ensure the reaction rate is within the linear range of the assay.
Enzyme instabilityPerform the assay at the recommended temperature and minimize the time the enzyme is kept in dilute solutions.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsEnsure the microplate is uniformly pre-warmed to the assay temperature.

Visualizations

Caption: The Blood Coagulation Cascade.

Pefachrome_Reaction cluster_reaction Pefachrome® FXa Reaction Mechanism Pefachrome® FXa Peptide-pNA (Colorless Substrate) Cleaved Peptide Peptide-OH Pefachrome® FXa->Cleaved Peptide Hydrolysis pNA p-Nitroaniline (Yellow Product) Pefachrome® FXa->pNA Release Factor Xa Factor Xa Factor Xa->Pefachrome® FXa Enzymatic Cleavage

Caption: Pefachrome® FXa Enzymatic Reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Factor Xa QC A Prepare Reagents (Buffer, Substrate, Standards) C Perform Chromogenic Assay (Mix, Incubate, Read Absorbance) A->C B Prepare Factor Xa Samples (Dilutions) B->C D Data Analysis (Standard Curve, Activity Calculation) C->D E Report Results (Specific Activity, Stability Profile) D->E

Caption: QC Workflow for Factor Xa Preparations.

References

Application Notes and Protocols for Determining Factor Xa Activity using Pefachrome® FXa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, representing a key target for anticoagulant drug development. Pefachrome® FXa is a highly specific chromogenic substrate used for the quantitative determination of FXa activity. This document provides detailed protocols for utilizing Pefachrome® FXa to measure FXa activity from purified samples or in plasma, by analyzing absorbance data. The methodologies described herein are essential for researchers in hemostasis, thrombosis, and for professionals involved in the discovery and development of FXa inhibitors.

The principle of the assay is based on the enzymatic cleavage of the Pefachrome® FXa substrate by Factor Xa. This cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the FXa activity in the sample.[1]

Signaling Pathway of Factor Xa in the Coagulation Cascade

Factor Xa is the central enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which then catalyzes the formation of a fibrin clot from fibrinogen.

Figure 1: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplier ExampleCatalog Number Example
Pefachrome® FXaDSM Nutritional Products085-27
Purified Human Factor XaHaematologic TechnologiesHCXA-0050
Tris-HClSigma-AldrichT5941
NaClSigma-AldrichS9888
CaCl₂Sigma-AldrichC1016
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
96-well microplate, clear, flat-bottomCorning3596
Microplate reader with 405 nm filterMolecular DevicesSpectraMax M5

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 8.3. Store at 4°C.

  • Pefachrome® FXa Stock Solution (4 mM): Dissolve the contents of a 25 mg vial of Pefachrome® FXa 8595 (MW: 714.6 g/mol ) in 8.75 mL of distilled water. Aliquot and store at -20°C, protected from light.

  • Factor Xa Calibrator Stock Solution (1 µM): Reconstitute purified human Factor Xa in a buffer recommended by the supplier to a concentration of 1 µM. Aliquot and store at -80°C.

Experimental Workflow: Kinetic Assay

The following diagram outlines the general workflow for determining Factor Xa activity using a kinetic assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrate, and FXa Standards Standard_Curve Prepare FXa Standard Curve Dilutions in Microplate Reagent_Prep->Standard_Curve Sample_Prep Prepare Unknown Samples (dilute if necessary) Reagent_Prep->Sample_Prep Pre_Incubate Pre-warm plate to 37°C Standard_Curve->Pre_Incubate Sample_Prep->Pre_Incubate Add_Substrate Add Pefachrome® FXa to all wells Pre_Incubate->Add_Substrate Read_Absorbance Immediately read absorbance at 405 nm in kinetic mode for 10-30 min Add_Substrate->Read_Absorbance Calc_Rate Calculate the rate of reaction (ΔOD/min) for each well Read_Absorbance->Calc_Rate Plot_Curve Plot Standard Curve: Rate vs. [FXa] Calc_Rate->Plot_Curve Determine_Activity Determine FXa activity of unknowns from the standard curve Plot_Curve->Determine_Activity

Figure 2: General experimental workflow for the kinetic determination of Factor Xa activity.
Protocol 1: Standard Curve Generation

  • Prepare FXa dilutions: Perform serial dilutions of the 1 µM Factor Xa calibrator stock solution in Assay Buffer to prepare standards ranging from 0 to 100 nM. A typical dilution series is shown in the table below.

  • Plate setup: Add 50 µL of each Factor Xa standard dilution in duplicate or triplicate to the wells of a 96-well microplate.

  • Add buffer: Add 50 µL of Assay Buffer to each well.

  • Pre-incubation: Pre-warm the microplate to 37°C for 5 minutes.

  • Initiate reaction: Add 100 µL of pre-warmed 0.4 mM Pefachrome® FXa working solution (diluted from stock in Assay Buffer) to each well to initiate the reaction. The final Pefachrome® FXa concentration will be 0.2 mM.

  • Measure absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.

Table 1: Example Dilution Scheme for Factor Xa Standard Curve

StandardFXa Concentration (nM)Volume of Stock/Previous DilutionVolume of Assay Buffer
S810010 µL of 1 µM Stock90 µL
S75050 µL of S850 µL
S62550 µL of S750 µL
S512.550 µL of S650 µL
S46.2550 µL of S550 µL
S33.12550 µL of S450 µL
S21.5650 µL of S350 µL
S1 (Blank)0-50 µL
Protocol 2: Measurement of FXa Activity in an Unknown Sample
  • Sample preparation: Dilute the unknown sample containing Factor Xa in Assay Buffer to ensure the activity falls within the linear range of the standard curve.

  • Plate setup: Add 50 µL of the diluted unknown sample in duplicate or triplicate to the wells of the same 96-well microplate containing the standards.

  • Follow steps 3-6 as described in Protocol 1.

Data Analysis and Calculation of Factor Xa Activity

Calculation from a Standard Curve
  • Determine the rate of reaction (ΔOD/min): For each well (standards and unknowns), plot absorbance (OD 405 nm) versus time (minutes). The initial rate of the reaction (ΔOD/min) is the slope of the linear portion of this curve. Most plate reader software can calculate this automatically.

  • Generate the standard curve: Subtract the ΔOD/min of the blank (0 nM FXa) from all other standard ΔOD/min values. Plot the background-subtracted ΔOD/min (y-axis) against the known Factor Xa concentrations (x-axis).

  • Perform linear regression: Fit a linear regression line to the data points of the standard curve. The equation of the line will be in the form y = mx + c, where 'y' is the ΔOD/min, 'm' is the slope, and 'x' is the Factor Xa concentration.

  • Calculate the activity of the unknown sample:

    • Subtract the ΔOD/min of the blank from the ΔOD/min of the unknown sample.

    • Use the linear regression equation to calculate the Factor Xa concentration in the well: FXa Concentration (nM) = (ΔOD/min_unknown - c) / m

    • Multiply this value by the dilution factor of the sample to obtain the Factor Xa activity in the original, undiluted sample.

Table 2: Example Data for a Factor Xa Standard Curve

FXa Concentration (nM)Average ΔOD/minBackground Subtracted ΔOD/min
00.0050.000
1.560.0200.015
3.1250.0350.030
6.250.0650.060
12.50.1250.120
250.2450.240
500.4850.480
1000.9650.960
Calculation using the Beer-Lambert Law

Alternatively, if a standard is unavailable, the activity can be estimated using the Beer-Lambert law, A = εcl, where:

  • A is the absorbance

  • ε is the molar extinction coefficient of pNA (9,960 M⁻¹cm⁻¹)[2][3]

  • c is the concentration in mol/L (M)

  • l is the path length of the light in cm

Calculation Steps:

  • Determine the path length (l): For a standard 96-well plate with a 200 µL volume, the path length can be calculated by dividing the volume (in cm³) by the surface area of the well (typically ~0.32 cm²). For 200 µL (0.2 cm³), l ≈ 0.625 cm. It is highly recommended to determine this empirically for your specific plate and reader.

  • Calculate the rate of pNA formation (M/min): Rate (M/min) = (ΔOD/min) / (ε * l)

  • Convert to desired units: Convert the rate from M/min to nM/min or other relevant units. Activity (nmol/min/mL) = Rate (M/min) * 10⁹ (nmol/mol) * (Total Reaction Volume (mL) / Sample Volume (mL))

Troubleshooting and Considerations

  • High Background: If the blank shows high activity, the Pefachrome® FXa substrate may have degraded. Use fresh or properly stored substrate.

  • Non-linear kinetics: If the reaction rate is not linear, the enzyme concentration may be too high, leading to rapid substrate depletion. Dilute the sample further.

  • Interference: Samples containing high levels of bilirubin or lipids may interfere with absorbance readings.[4]

  • Temperature: Maintain a constant temperature (e.g., 37°C) throughout the assay, as enzyme kinetics are temperature-dependent.

  • pH: Ensure the pH of the assay buffer is optimal for FXa activity (typically around 8.3).

  • Mixing: Ensure thorough mixing of reagents in the wells without introducing bubbles.

Conclusion

The use of Pefachrome® FXa provides a sensitive and reliable method for determining the enzymatic activity of Factor Xa. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can obtain accurate and reproducible results for a wide range of applications, from basic research in hemostasis to the high-throughput screening of potential anticoagulant therapies.

References

Application Notes and Protocols for Pefachrome® FXa Assay in Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a critical serine protease that occupies a central position in the blood coagulation cascade, acting as the converging point for both the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin clot formation. The generation of FXa is tightly regulated, and its aberrant activity is implicated in various thrombotic disorders. Consequently, the measurement of FXa generation in biologically relevant systems is crucial for basic research, drug discovery, and the development of novel anticoagulant therapies.

The Pefachrome® FXa assay is a highly sensitive and specific chromogenic method for the quantitative determination of FXa activity.[1][2][3][4][5][6] The principle of the assay is based on the cleavage of a synthetic peptide substrate, Pefachrome® FXa, by FXa, which releases a chromophoric group, p-nitroaniline (pNA).[7] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the FXa activity in the sample.[7]

These application notes provide detailed protocols for utilizing the Pefachrome® FXa assay to measure FXa generation in various cell-based models, including monocytic cell lines, endothelial cells, and cancer cells. Such models are invaluable for studying the initiation of coagulation, particularly through the tissue factor (TF) pathway, and for evaluating the efficacy of FXa inhibitors in a cellular context.

Principle of the Assay

The Pefachrome® FXa assay is a two-stage process when applied to cell-based models of coagulation.

  • FXa Generation Phase: Cells of interest (e.g., monocytes, endothelial cells, or cancer cells) are stimulated to express tissue factor, the primary initiator of the extrinsic coagulation pathway.[8][9] Upon addition of Factor VIIa (FVIIa) and Factor X (FX), the cell surface-expressed TF forms a complex with FVIIa, which then proteolytically activates FX to FXa.

  • Chromogenic Detection Phase: The generated FXa is then quantified by the addition of the Pefachrome® FXa chromogenic substrate. FXa cleaves the substrate, releasing p-nitroaniline (pNA). The amount of pNA produced is measured spectrophotometrically at 405 nm. The rate of the absorbance change is directly proportional to the amount of FXa generated by the cells.

Materials and Reagents

Reagents and Buffers
ReagentSupplierCatalog No.Storage
Pefachrome® FXaPentapharm/DSMVaries by product2-8°C, protected from light
Human Factor X (FX)Enzyme Research LaboratoriesHFX 1010-20°C or below
Human Factor VIIa (FVIIa)Enzyme Research LaboratoriesHFVIIa 1007a-20°C or below
Lipopolysaccharide (LPS)Sigma-AldrichL26302-8°C
Tris-Buffered Saline (TBS)VariousN/ARoom Temperature
Calcium Chloride (CaCl2)VariousN/ARoom Temperature
EDTAVariousN/ARoom Temperature
Cell Culture Medium (e.g., RPMI-1640, DMEM)VariousN/A2-8°C
Fetal Bovine Serum (FBS)VariousN/A-20°C
Penicillin-StreptomycinVariousN/A-20°C
Pefachrome® FXa Variants

Several variants of Pefachrome® FXa are available, each with slightly different kinetic properties. The choice of substrate may depend on the specific application and desired sensitivity.

Product NameFormulaMolecular Weight ( g/mol )KM (mM)kcat (s-1)
Pefachrome® FXa 8595 Z-D-Arg-Gly-Arg-pNA · 2HCl714.60.1290
Pefachrome® FXa/LAL 5288 CH3OCO-D-CHA-Gly-Arg-pNA · AcOH622.70.106140
Pefachrome® FXa 5277 CH3SO2-D-Leu-Gly-Arg-pNA · AcOHN/A0.154 (bovine thrombin)1080 min-1 (bovine thrombin)

Data compiled from publicly available product datasheets.[1][3][6][10]

Experimental Protocols

Protocol 1: FXa Generation by LPS-Stimulated Monocytic Cells (e.g., THP-1)

This protocol describes the measurement of FXa generation on the surface of monocytic cells following stimulation with lipopolysaccharide (LPS), a potent inducer of tissue factor expression.[8][9]

1. Cell Culture and Preparation: a. Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. Seed THP-1 cells in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium. c. Differentiate the monocytes to a macrophage-like phenotype by adding Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL and incubate for 48 hours. d. After differentiation, gently aspirate the medium and wash the adherent cells twice with 200 µL of serum-free medium.

2. Cell Stimulation: a. Add 100 µL of serum-free medium containing LPS (e.g., 1 µg/mL) to each well. For unstimulated controls, add 100 µL of serum-free medium without LPS. b. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to induce tissue factor expression.

3. FXa Generation Assay: a. After stimulation, gently wash the cells twice with 200 µL of Tris-Buffered Saline (TBS). b. Prepare the FXa generation buffer: TBS containing 5 mM CaCl2. c. Prepare the reaction mix by adding Human Factor VIIa (final concentration 10 nM) and Human Factor X (final concentration 100 nM) to the FXa generation buffer. d. Add 100 µL of the reaction mix to each well. e. Incubate the plate at 37°C for 30-60 minutes to allow for the generation of FXa.

4. Chromogenic Detection: a. Prepare the Pefachrome® FXa substrate solution by dissolving it in sterile water to a stock concentration of 4 mM. b. Add 25 µL of the Pefachrome® FXa stock solution to each well (final concentration will vary depending on the final volume). c. Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 15-30 minutes) by adding 25 µL of 50% acetic acid and measure the final absorbance.

5. Data Analysis: a. For kinetic assays, determine the rate of FXa generation (Vmax) from the linear portion of the absorbance curve (ΔOD/min). b. For endpoint assays, subtract the absorbance of the blank wells from the sample wells. c. A standard curve can be generated using known concentrations of purified human FXa to convert the absorbance values to the amount of FXa generated (e.g., in ng/mL or pM).

Protocol 2: FXa Generation by Endothelial Cells (e.g., HUVECs)

This protocol can be adapted for measuring basal or cytokine-induced FXa generation on a monolayer of human umbilical vein endothelial cells (HUVECs).

1. Cell Culture and Preparation: a. Culture HUVECs in endothelial cell growth medium on gelatin-coated tissue culture plates. b. Seed HUVECs in a 96-well plate and grow to confluence.

2. Cell Stimulation (Optional): a. For induced FXa generation, stimulate the confluent HUVEC monolayer with a cytokine such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL for 4-6 hours. For basal levels, use unstimulated cells.

3. FXa Generation and Detection: a. Follow steps 3a to 5c from Protocol 1.

Protocol 3: FXa Generation by Cancer Cells

Many cancer cells constitutively express tissue factor, which can contribute to a prothrombotic state.[11] This protocol is designed to measure FXa generation on the surface of adherent cancer cell lines (e.g., pancreatic, breast, or lung cancer cells).

1. Cell Culture and Preparation: a. Culture the cancer cell line of interest in the appropriate medium (e.g., DMEM or RPMI-1640 with 10% FBS). b. Seed the cells in a 96-well plate and allow them to adhere and reach a desired confluency (e.g., 80-90%).

2. FXa Generation and Detection: a. Gently wash the cells twice with serum-free medium or TBS. b. Follow steps 3a to 5c from Protocol 1.

Data Presentation

Quantitative data should be summarized in a clear and structured format. Below is an example of how to present data from a cell-based FXa generation experiment.

Table 1: FXa Generation in LPS-Stimulated THP-1 Cells

TreatmentFXa Generation Rate (mOD/min)FXa Concentration (pM)
Unstimulated Control1.5 ± 0.215.3 ± 2.1
LPS (1 µg/mL)12.8 ± 1.1130.6 ± 11.2
LPS + FXa Inhibitor (100 nM)2.1 ± 0.321.4 ± 3.1

Values are presented as mean ± standard deviation (n=3). FXa concentration was determined from a standard curve.

Visualizations

Signaling Pathway for TF-Mediated FXa Generation

TF_Pathway cluster_cell Cell Membrane cluster_assay Assay Reaction TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF FVIIa->TF_FVIIa FX Factor X FX->TF_FVIIa Activation FXa Factor Xa Pefachrome Pefachrome® FXa FXa->Pefachrome Cleavage TF_FVIIa->FXa pNA pNA (405 nm) Pefachrome->pNA

Caption: TF-mediated FXa generation on the cell surface.

Experimental Workflow for Cell-Based FXa Assay

Workflow A 1. Seed Cells in 96-well Plate B 2. Stimulate Cells (e.g., with LPS) A->B C 3. Wash Cells B->C D 4. Add FVIIa and FX C->D E 5. Incubate for FXa Generation D->E F 6. Add Pefachrome® FXa Substrate E->F G 7. Measure Absorbance at 405 nm F->G H 8. Data Analysis G->H

Caption: Workflow for the cell-based Pefachrome® FXa assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal - Spontaneous substrate hydrolysis- Contamination of reagents with proteases- Run a substrate-only control- Ensure use of high-purity reagents
Low Signal - Insufficient cell stimulation- Low cell number- Inactive FVIIa or FX- Optimize stimulant concentration and incubation time- Increase cell seeding density- Verify activity of coagulation factors
High Well-to-Well Variability - Inconsistent cell seeding- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the plate
Non-linear Reaction Rate - Substrate depletion- Enzyme instability- Use a lower concentration of cells or a shorter incubation time- Ensure proper storage and handling of enzymes

For more general troubleshooting of cell-based assays, consider factors such as cell health, passage number, and appropriate controls.[12][13][14]

Conclusion

The Pefachrome® FXa assay provides a robust and sensitive tool for the quantification of Factor Xa generation in various cell-based models. The protocols outlined in these application notes can be adapted for different cell types and experimental questions, making this assay a versatile platform for studying the cellular mechanisms of coagulation and for the preclinical evaluation of anticoagulant drugs. Careful optimization of assay conditions, including cell number, stimulant concentration, and incubation times, is essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting high background noise in Pefachrome(R) fxa assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Pefachrome® FXa assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Pefachrome® FXa assay?

The Pefachrome® FXa assay is a chromogenic method used to measure the activity of Factor Xa (FXa). The substrate, Pefachrome® FXa, is a short peptide sequence linked to a p-nitroaniline (pNA) molecule. When FXa, a serine protease, cleaves the peptide sequence, it releases the yellow pNA molecule. The rate of pNA release is directly proportional to the FXa activity and can be measured spectrophotometrically by the change in absorbance at 405 nm.[1]

Q2: What are the recommended storage and handling conditions for Pefachrome® FXa?

To ensure the stability and integrity of the substrate, it should be stored unopened at 2-8°C, protected from light and moisture.[1][2] Once reconstituted, the solution is stable for 3-6 months under these conditions.[1] It is crucial to avoid microbial contamination and repeated freeze-thaw cycles.[1]

Q3: What are the typical concentrations of reagents used in the assay?

The final concentration of Pefachrome® FXa in the assay typically ranges from 0.67 to 1 mM.[1] For activating Factor X in plasma samples, Russell's viper venom-X (RVV-X) is often used at a concentration of 25 AU/mL.[1]

Q4: What are some common interfering substances in the Pefachrome® FXa assay?

Several substances can interfere with the assay, leading to inaccurate results. These include:

  • Heparin and direct FXa inhibitors (e.g., rivaroxaban): These anticoagulants will directly inhibit FXa activity. Their effects may need to be neutralized before performing the assay.[1]

  • High levels of bilirubin and triglycerides: In plasma samples, elevated levels of bilirubin (hyperbilirubinemia) and triglycerides (hypertriglyceridemia) can interfere with the chromogenic detection at 405 nm.[3]

Troubleshooting Guide: High Background Noise

High background noise in a Pefachrome® FXa assay can mask the true signal and lead to inaccurate measurements. The following guide provides potential causes and solutions in a question-and-answer format.

Q5: My blank wells (containing all reagents except the sample) show high absorbance. What could be the cause?

High absorbance in the blank wells suggests an issue with one or more of the assay reagents.

  • Substrate Degradation: The Pefachrome® FXa substrate may have degraded, releasing free pNA. This can be verified by checking the pNA-free content, which should be less than 0.5%.[1]

    • Solution: Use a fresh vial of Pefachrome® FXa. Ensure proper storage conditions (2-8°C, protected from light and moisture) to prevent degradation.[1][2]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with proteases or microbial growth that can cleave the substrate.

    • Solution: Prepare fresh buffers using high-purity water and sterile techniques. Filter-sterilize buffers if necessary. Avoid microbial contamination of all reagents.[2]

Q6: The background signal increases over time, even in the absence of FXa. Why is this happening?

A time-dependent increase in background signal often points to non-specific substrate cleavage or instability.

  • Non-specific Protease Activity: Other serine proteases in the sample or from contamination may be slowly cleaving the Pefachrome® FXa substrate.

    • Solution: Add a broad-spectrum serine protease inhibitor, such as Pefabloc® SC, to your negative controls to assess the extent of non-specific cleavage.[1]

  • Sub-optimal Assay Conditions: Incorrect pH or temperature can lead to substrate instability.

    • Solution: Ensure the assay buffer is at the recommended pH (typically around 8.4).[1] Pre-warm all reagents to the assay temperature (e.g., 37°C) before starting the reaction to minimize variability.[1][2]

Q7: I observe high variability and inconsistent background across my plate. What should I check?

Inconsistent background often points to procedural or environmental factors.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in reagent volumes and, consequently, background signal.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each reagent and sample to avoid cross-contamination.

  • Temperature Gradients: Uneven temperature across the microplate can cause differences in reaction rates.

    • Solution: Ensure the entire plate is at a uniform and constant temperature during the incubation period. Using a thermostated plate reader is recommended for kinetic assays.[2]

  • Plate Reader Issues: The plate reader itself might be a source of noise.

    • Solution: Check the plate reader's performance with a standard calibration plate. Ensure the correct wavelength (405 nm) is selected for pNA detection.

Experimental Protocols & Data

Standard Pefachrome® FXa Assay Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer with 25 mM CaCl₂, pH 8.4.[1]

    • Reconstitute Pefachrome® FXa in distilled water to a stock concentration of 4 mM.[1]

    • If activating Factor X from plasma, prepare a solution of Russell's viper venom-X (RVV-X) at 25 AU/mL in 25 mM CaCl₂.[1][4]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of buffer to each well.

    • Add 10 µL of sample (containing FXa or plasma). For plasma samples, pre-incubate with 10 µL of RVV-X for 75 seconds at 37°C to activate Factor X.[1][4]

    • Add 30 µL of buffer.

    • To initiate the reaction, add 10 µL of 4 mM Pefachrome® FXa solution.

    • Immediately start measuring the absorbance at 405 nm in a microplate reader. For kinetic assays, take readings every 30 seconds for 15 minutes.[1]

  • Controls:

    • Blank: Replace the sample with buffer to determine the background absorbance from the substrate and other reagents.

    • Negative Control: A sample known to have no FXa activity.

    • Positive Control: A known concentration of purified FXa to ensure the assay is working correctly.

Quantitative Data Summary
ParameterRecommended ValueReference
Pefachrome® FXa Final Concentration 0.67–2 mM[1]
Buffer 50 mM Tris-HCl, pH 8.4[1][4]
CaCl₂ Concentration 25 mM[1][4]
Incubation Temperature 37°C[1][2]
Wavelength for Detection 405 nm[1]
RVV-X Concentration (for plasma) 25 AU/mL[1][4]
Plasma Activation Time with RVV-X 75 seconds[1][4]
Kinetic Reading Interval 30 seconds[1]
Kinetic Reading Duration 15 minutes[1]

Visualizations

Pefachrome_FXa_Pathway Biochemical Pathway of Pefachrome® FXa Assay FXa Factor Xa (Enzyme) Pefachrome Pefachrome® FXa (Substrate) (Peptide-pNA) FXa->Pefachrome Cleavage Cleaved_Peptide Cleaved Peptide Pefachrome->Cleaved_Peptide pNA p-nitroaniline (pNA) (Yellow Chromophore) Pefachrome->pNA Spectrophotometer Detection at 405 nm pNA->Spectrophotometer Absorbance Measurement

Caption: Biochemical pathway of the Pefachrome® FXa assay.

Experimental_Workflow Pefachrome® FXa Assay Experimental Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Data Acquisition cluster_analysis 4. Data Analysis Reagent_Prep Prepare Buffer, Substrate, and Controls Add_Reagents Add Buffer and Sample to Microplate Reagent_Prep->Add_Reagents Sample_Prep Prepare Samples (e.g., Plasma Activation) Sample_Prep->Add_Reagents Initiate_Reaction Add Pefachrome® FXa Add_Reagents->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Measure_Absorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) Incubation->Measure_Absorbance Calculate_Activity Calculate FXa Activity Measure_Absorbance->Calculate_Activity

Caption: General experimental workflow for a Pefachrome® FXa assay.

Troubleshooting_High_Background Troubleshooting High Background Noise Start High Background Noise Observed Check_Blanks Is background high in blank wells? Start->Check_Blanks Check_Kinetics Does background increase over time? Check_Blanks->Check_Kinetics No Substrate_Degradation Potential Substrate Degradation Check_Blanks->Substrate_Degradation Yes Check_Variability Is background inconsistent across plate? Check_Kinetics->Check_Variability No Nonspecific_Cleavage Non-specific Protease Activity Check_Kinetics->Nonspecific_Cleavage Yes Pipetting_Error Pipetting Errors Check_Variability->Pipetting_Error Yes Contaminated_Reagents Potential Reagent Contamination Substrate_Degradation->Contaminated_Reagents Solution_Blanks Use fresh substrate. Prepare fresh, sterile reagents. Contaminated_Reagents->Solution_Blanks Suboptimal_Conditions Sub-optimal Assay Conditions (pH, Temperature) Nonspecific_Cleavage->Suboptimal_Conditions Solution_Kinetics Add protease inhibitors to controls. Verify buffer pH and temperature. Suboptimal_Conditions->Solution_Kinetics Temp_Gradient Temperature Gradient Pipetting_Error->Temp_Gradient Solution_Variability Calibrate pipettes. Ensure uniform plate temperature. Temp_Gradient->Solution_Variability

Caption: Decision tree for troubleshooting high background noise.

References

Pefachrome® FXa Assay Technical Support Center: Troubleshooting Interference from Bilirubin and Lipids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Pefachrome® FXa assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference from common plasma components like bilirubin and lipids.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Pefachrome® FXa assay?

A1: The Pefachrome® FXa assay is a chromogenic method used to measure the activity of Factor Xa (FXa). The assay utilizes a synthetic peptide substrate, Pefachrome® FXa, which is specifically cleaved by FXa. This cleavage releases a chromophore, p-nitroaniline (pNA), which can be quantitatively measured by the change in absorbance at 405 nm.[1] The rate of pNA release is directly proportional to the FXa activity in the sample.

Q2: How can bilirubin interfere with the Pefachrome® FXa assay?

A2: Bilirubin is a yellow pigment that naturally occurs in blood. In samples with high concentrations (hyperbilirubinemia), it can cause spectral interference in photometric assays. Since the Pefachrome® FXa assay measures a color change at 405 nm, the intrinsic color of bilirubin can absorb light at or near this wavelength, leading to a falsely elevated baseline absorbance. This can result in an underestimation of the true change in absorbance, and consequently, an inaccurate, often lower, measurement of FXa activity.

Q3: How do lipids interfere with the Pefachrome® FXa assay?

A3: High levels of lipids (lipemia), specifically triglycerides, in plasma can cause turbidity. This cloudiness scatters light, which can significantly interfere with photometric readings at 405 nm. The light scattering leads to an increase in the baseline absorbance and can cause erratic and unreliable measurements, often resulting in falsely decreased FXa activity readings. At very high lipid concentrations, the instrument's photodetector may be unable to transmit enough light to obtain a reading.

Q4: Are there established limits for bilirubin and lipid concentrations that do not interfere with the Pefachrome® FXa assay?

Q5: What are the visible signs of potential interference in my plasma samples?

A5:

  • Bilirubin (Icterus): Plasma will appear distinctly yellow to brownish.

  • Lipids (Lipemia): Plasma will look cloudy, milky, or opaque.

Troubleshooting Guide

If you suspect interference from bilirubin or lipids in your Pefachrome® FXa assay, consult the following guide.

Issue 1: Inaccurate or Unexpectedly Low FXa Activity in Icteric (Yellow) Plasma
  • Possible Cause: Spectral interference from high bilirubin concentrations.

  • Troubleshooting Steps:

    • Sample Blanking: If your plate reader or coagulometer has this function, perform a sample blank measurement for each icteric sample. This involves measuring the absorbance of the plasma sample and buffer before the addition of the Pefachrome® FXa substrate. This baseline absorbance is then subtracted from the final absorbance reading.

    • Dilution: Carefully dilute the plasma sample with FXa-depleted plasma or an appropriate buffer. Be sure to account for the dilution factor when calculating the final FXa activity. Note that excessive dilution may reduce the FXa activity to below the limit of detection of the assay.

    • Wavelength Selection: While the standard wavelength for pNA detection is 405 nm, some modern instruments can use a bichromatic reading (e.g., a reference wavelength of 630 nm) to help correct for background absorbance. Consult your instrument's manual to see if this is an option.

Issue 2: Erratic, Unstable, or No Readings in Lipemic (Cloudy) Plasma
  • Possible Cause: Light scattering due to high lipid concentrations.

  • Troubleshooting Steps:

    • High-Speed Centrifugation: This is the most effective method to remove lipids. Centrifuge the lipemic plasma at high speed (e.g., >10,000 x g) for 10-15 minutes. The lipids will form a fatty layer at the top, which can be carefully aspirated, leaving the clarified plasma below for analysis.

    • Lipid Clearing Agents: Commercially available lipid-clearing agents can be used. However, it is crucial to validate that the agent itself does not interfere with the Pefachrome® FXa assay.

    • Sample Dilution: As with bilirubin interference, dilution can reduce the turbidity. However, high-speed centrifugation is generally the preferred method.

Data Summary: General Interference Thresholds in Coagulation Assays

The following table summarizes general interference thresholds for bilirubin and lipids in coagulation assays. Note: These values are not specific to the Pefachrome® FXa assay and should be used as a general guideline. Each laboratory should determine its own interference limits.

InterferentAnalyteGeneral Interference ThresholdPotential Effect on Assay
Bilirubin Chromogenic Assays> 16 - 30 mg/dLFalsely decreased activity
Lipids (Triglycerides) Chromogenic Assays> 500 mg/dLFalsely decreased activity

Experimental Protocols

Protocol 1: Determination of Bilirubin Interference in the Pefachrome® FXa Assay

Objective: To determine the concentration of bilirubin at which significant interference occurs in the Pefachrome® FXa assay on a specific analytical platform.

Materials:

  • Pefachrome® FXa substrate

  • Pooled normal plasma (PNP) with low endogenous bilirubin

  • High-bilirubin plasma or a concentrated bilirubin solution

  • Factor Xa

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader or coagulometer capable of reading at 405 nm

Methodology:

  • Prepare Bilirubin Spiked Samples:

    • Create a series of plasma samples with increasing concentrations of bilirubin (e.g., 0, 5, 10, 20, 30, 40, 50 mg/dL) by spiking the PNP with the high-bilirubin solution.

  • Assay Performance:

    • Perform the Pefachrome® FXa assay on each spiked sample according to your standard laboratory protocol.

    • Include a control sample of unspiked PNP.

  • Data Analysis:

    • Calculate the FXa activity for each sample.

    • Determine the percent difference in FXa activity between the spiked samples and the unspiked control.

    • The interference threshold is the bilirubin concentration at which a clinically significant difference (e.g., >10%) in FXa activity is observed.

Protocol 2: Mitigation of Lipemic Interference by High-Speed Centrifugation

Objective: To validate a procedure for removing lipid interference from plasma samples prior to Pefachrome® FXa analysis.

Materials:

  • Lipemic plasma sample(s)

  • Pefachrome® FXa substrate

  • Factor Xa

  • Assay buffer

  • High-speed microcentrifuge

  • Microplate reader or coagulometer

Methodology:

  • Initial Measurement:

    • If possible, measure the FXa activity in the neat (uncentrifuged) lipemic plasma.

  • High-Speed Centrifugation:

    • Pipette an aliquot of the lipemic plasma into a microcentrifuge tube.

    • Centrifuge at >10,000 x g for 15 minutes at room temperature.

  • Sample Processing:

    • After centrifugation, carefully observe the sample. A layer of lipids should be visible at the top.

    • Carefully aspirate the clarified infranatant (the plasma below the lipid layer) without disturbing the lipid layer.

  • Re-measurement:

    • Measure the FXa activity in the clarified plasma.

  • Data Analysis:

    • Compare the FXa activity before and after high-speed centrifugation. A successful procedure should yield a reliable and stable reading after lipid removal.

Visualizations

Pefachrome_FXa_Assay_Principle cluster_reaction Reaction Mixture cluster_detection Detection Pefachrome_FXa Pefachrome® FXa (Substrate) Cleaved_Substrate Cleaved Substrate pNA p-Nitroaniline (pNA) (Yellow Chromophore) FXa Factor Xa (Enzyme) FXa->Pefachrome_FXa Cleavage Spectrophotometer Spectrophotometer (Measures Absorbance at 405 nm) pNA->Spectrophotometer Absorbance proportional to FXa activity

Caption: Principle of the Pefachrome® FXa chromogenic assay.

Interference_Mechanism cluster_bilirubin Bilirubin Interference cluster_lipids Lipid Interference Bilirubin High Bilirubin (Icteric Plasma) Detector_B Detector Bilirubin->Detector_B Absorbs light, false high baseline Light_Source_B Light Source (405 nm) Light_Source_B->Bilirubin Lipids High Lipids (Lipemic Plasma) Detector_L Detector Lipids->Detector_L Scatters light, erratic reading Light_Source_L Light Source (405 nm) Light_Source_L->Lipids

Caption: Mechanisms of bilirubin and lipid interference in photometric assays.

Troubleshooting_Workflow Start Unexpected FXa Result Visual_Inspect Visually Inspect Plasma Sample Start->Visual_Inspect Normal_Plasma Plasma is Clear Visual_Inspect->Normal_Plasma Clear Icteric_Plasma Plasma is Yellow (Icteric) Visual_Inspect->Icteric_Plasma Yellow Lipemic_Plasma Plasma is Cloudy (Lipemic) Visual_Inspect->Lipemic_Plasma Cloudy Troubleshoot_Other Troubleshoot other causes (e.g., reagents, instrument) Normal_Plasma->Troubleshoot_Other Action_Icteric Perform Sample Blanking or Dilution Icteric_Plasma->Action_Icteric Action_Lipemic Perform High-Speed Centrifugation Lipemic_Plasma->Action_Lipemic Re-run Re-run Assay Action_Icteric->Re-run Action_Lipemic->Re-run

Caption: Troubleshooting workflow for suspected plasma interference.

References

Minimizing Variability in Pefachrome® FXa Assay Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Pefachrome® FXa assay results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Pefachrome® FXa assay?

The Pefachrome® FXa assay is a chromogenic method used to measure the activity of Factor Xa (FXa). The assay utilizes a synthetic peptide substrate that mimics the natural target of FXa, conjugated to a chromophore, typically para-nitroaniline (pNA). When FXa cleaves this synthetic substrate, pNA is released, resulting in a yellow color. The rate of color development, measured by the change in absorbance at 405 nm, is directly proportional to the FXa activity in the sample.[1]

Q2: What are the kinetic parameters of the Pefachrome® FXa substrate?

The kinetic parameters for Pefachrome® FXa are crucial for understanding its performance and for optimizing assay conditions. These parameters can vary slightly between different product formulations.

ParameterPefachrome® FXa (Pefa-5523)[2][3]Pefachrome® FXa 8595 (S-2765)[4][5][6]
Formula CH₃OCO-D-CHA-Gly-Arg-pNA·AcOHZ-D-Arg-Gly-Arg-pNA · 2HCl
Molecular Weight 622.7 g/mol 714.6 g/mol
Kcat 140 s⁻¹290 s⁻¹
KM 0.106 mM0.1 mol/L
Solubility Up to 4 mM in distilled H₂O> 10 mM in distilled H₂O

Q3: How should Pefachrome® FXa reagents be stored?

Proper storage is critical to maintain the stability and performance of Pefachrome® FXa reagents. Unopened vials should be stored at 2-8°C, protected from light and moisture.[1][2][3][4][5][7] It is important to avoid contamination with microorganisms.[2][3][4][5][7][8] Reconstituted solutions are reported to be stable for 3-6 months under these conditions.[1]

Troubleshooting Guide

This guide addresses common issues that can lead to variability in Pefachrome® FXa assay results.

Issue 1: Inconsistent or Unexpected Results

Q: My results are showing high variability between replicates or are not what I expected. What are the potential causes?

A: Several factors can contribute to inconsistent or unexpected results. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent/Unexpected Results check_reagents Verify Reagent Preparation and Storage start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Assay Protocol and Execution protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok check_sample Assess Sample Quality sample_ok Sample Quality Acceptable? check_sample->sample_ok check_instrument Check Instrument Settings and Performance instrument_ok Instrument Functioning Correctly? check_instrument->instrument_ok reagent_ok->check_protocol Yes fix_reagents Prepare Fresh Reagents reagent_ok->fix_reagents No protocol_ok->check_sample Yes fix_protocol Standardize Pipetting and Incubation protocol_ok->fix_protocol No sample_ok->check_instrument Yes fix_sample Recollect or Pretreat Sample sample_ok->fix_sample No fix_instrument Calibrate/Maintain Instrument instrument_ok->fix_instrument No resolved Problem Resolved instrument_ok->resolved Yes fix_reagents->check_reagents fix_protocol->check_protocol fix_sample->check_sample fix_instrument->check_instrument

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Interference from Sample Components

Q: I suspect something in my sample is interfering with the assay. What are common interfering substances and how can I mitigate their effects?

A: Several endogenous and exogenous substances can interfere with the Pefachrome® FXa assay.

Interfering SubstanceEffect on AssayMitigation Strategy
Heparin (Unfractionated and LMWH) Potentiates antithrombin, leading to inhibition of FXa and artificially low results.Neutralize with polybrene (hexadimethrine bromide) or heparinase prior to the assay.[1][9][10][11] The exact concentration of polybrene should be optimized for the expected heparin concentration.
Direct FXa Inhibitors (e.g., Rivaroxaban, Apixaban) Directly inhibit FXa, causing significantly lower measured activity.[2][12][13]If the goal is to measure FXa activity independent of the inhibitor, the sample should be collected before drug administration. If quantifying the drug's effect, use a specific anti-FXa assay calibrated for that drug.[14][15][16]
Hemolysis (release of hemoglobin) Can interfere with the spectrophotometric reading at 405 nm.[17]Use of platelet-poor plasma is recommended.[18][19] Avoid vigorous mixing of blood samples. Centrifuge samples appropriately to remove red blood cells. Visually inspect plasma for any pink or red discoloration.
Icterus (high bilirubin) Bilirubin is a chromogenic molecule and can interfere with absorbance readings.[17]If possible, use a sample from a non-jaundiced source. If not, be aware of potential underestimation of FXa activity.[17]
Lipemia (high triglycerides) Can cause turbidity, which interferes with light transmission at 405 nm.[17]Use samples from fasting subjects if possible. High-speed centrifugation or ultracentrifugation can help to clarify lipemic samples.

Acceptable Limits for Interfering Substances in Chromogenic Assays

While specific limits for Pefachrome® FXa are not defined, the following table provides general guidance from the literature for chromogenic assays. Laboratories should establish their own acceptance criteria.

InterferentTypical Upper Limit of Acceptability
Bilirubin 10–20 mg/dL[17]
Triglycerides 600–1,250 mg/dL[17]
Hemoglobin >50 mg/dL may be detectable[17]

Signaling Pathway of FXa and Interference

G cluster_assay Pefachrome® FXa Assay cluster_inhibitors Interfering Substances FXa Factor Xa pNA pNA (Colored Product) FXa->pNA Cleavage Substrate Pefachrome® FXa (Substrate) Substrate->pNA Heparin Heparin + Antithrombin Heparin->FXa Inhibits DOAC Direct FXa Inhibitors (e.g., Rivaroxaban) DOAC->FXa Inhibits

Caption: Interference of anticoagulants with the Pefachrome® FXa assay.

Experimental Protocols

Detailed Protocol for Determination of Factor X in Plasma

This protocol is a suggested method for determining Factor X activity in citrated human plasma.[2][3][4][5][7]

Materials:

  • Pefachrome® FXa reagent

  • Tris-HCl buffer (50 mM, pH 8.4)

  • Calcium chloride (CaCl₂) solution (25 mM)

  • Russell's Viper Venom (RVV-X) activator (25 AU/ml in 25 mM CaCl₂)

  • Citrated human plasma (platelet-poor)

  • Microplate reader capable of reading at 405 nm and maintaining a temperature of 37°C

  • Precision pipettes

  • Microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 4 mM solution of Pefachrome® FXa in distilled water.

    • Ensure all reagents, including the buffer and RVV-X solution, are pre-warmed to 37°C.

  • Assay Setup:

    • Pipette 100 µL of the RVV-X solution into the wells of a microplate.

    • Add 10 µL of human citrated plasma to the wells containing the RVV-X solution.

    • Incubate this mixture for exactly 75 seconds at 37°C to activate Factor X into Factor Xa.

  • Chromogenic Reaction:

    • Following the incubation, add 790 µL of the pre-warmed Tris-HCl buffer to each well.

    • Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution to each well.

  • Measurement:

    • Immediately place the microplate in a microplate reader thermostated at 37°C.

    • Measure the change in optical density per minute (ΔOD/min) at 405 nm.

Quality Control and Calibration:

  • Controls: Always include FXa-free samples as negative controls to account for any background signal.[1]

  • Calibration Curve: For accurate quantification, a calibration curve should be generated using titrated standards of a reference FXa preparation.[1] This is essential to account for lot-to-lot variability of reagents and instrument differences.

High-Throughput Screening (HTS) Optimization:

For HTS applications, the following modifications can be considered:[1]

ParameterStandard AssayHTS Optimization
Substrate Concentration 4 mM (in stock)1–2 mM (final concentration)
Buffer 50 mM Tris-HCl, pH 8.450 mM Tris-HCl, pH 8.4 with 25 mM CaCl₂
Reaction Volume ~1000 µL50–100 µL in 96-well plates
Reading Mode KineticReal-time kinetic readings (e.g., every 30 seconds for 15 minutes)
Pipetting ManualAutomated

References

Pefachrome® FXa Technical Support Center: Optimizing Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the effects of pH and buffer composition on the performance of Pefachrome® FXa chromogenic substrate. Utilize our FAQs and troubleshooting sections to ensure optimal assay results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended buffer system for Pefachrome® FXa assays?

A1: The recommended buffer is a 50 mM Tris-HCl buffer with a pH of 8.4. It is also essential to include 25 mM calcium chloride (CaCl2) in the buffer solution.[1][2][3][4] This specific composition has been validated to provide optimal conditions for Factor Xa activity and the subsequent cleavage of the Pefachrome® FXa substrate.

Q2: What is the principle of the Pefachrome® FXa assay?

A2: Pefachrome® FXa is a synthetic chromogenic substrate designed to specifically measure the activity of Factor Xa (FXa). The substrate consists of a short peptide sequence linked to a p-nitroaniline (pNA) molecule. When FXa is present, it cleaves the peptide at a specific site, releasing the yellow-colored pNA. The rate of pNA release is directly proportional to the FXa activity and can be measured spectrophotometrically at a wavelength of 405 nm.[4][5]

Q3: What is the optimal pH for the Pefachrome® FXa assay?

A3: The manufacturer strongly recommends a pH of 8.4 for optimal performance.[1][2][3][4] While some studies with bovine Factor Xa have indicated an optimal pH around 6.5-6.8, it is crucial to adhere to the recommended pH of 8.4 for the specific Pefachrome® FXa substrate to ensure reliable and reproducible results.[6] Deviating from this pH can significantly impact the enzymatic activity of Factor Xa and the rate of substrate cleavage.

Q4: Can I use a different buffer system, such as HEPES or PBS?

A4: While Tris-HCl is the recommended buffer, other systems might be used with caution. However, it is important to consider the following:

  • HEPES: Generally considered a good buffering agent for many biological assays and could be a potential alternative. However, its performance with Pefachrome® FXa would need to be validated by the end-user.

  • Phosphate-Buffered Saline (PBS): PBS is generally not recommended for this assay. Phosphate ions can precipitate with calcium ions (Ca2+), which are essential for Factor Xa activity. This precipitation would lead to a significant decrease in assay performance.

Any deviation from the recommended Tris-HCl buffer should be thoroughly validated to ensure it does not interfere with the assay components or enzyme kinetics.

Q5: How does ionic strength affect the Pefachrome® FXa assay?

Experimental Protocols

Standard Pefachrome® FXa Activity Assay

This protocol is a generalized procedure for determining Factor Xa activity in a purified system or in plasma.

Materials:

  • Pefachrome® FXa substrate

  • Factor Xa (human or bovine)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl2

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

  • Purified water

Procedure:

  • Prepare the Assay Buffer: Dissolve Tris base and CaCl2 in purified water. Adjust the pH to 8.4 with HCl.

  • Reconstitute Pefachrome® FXa: Dissolve the lyophilized substrate in purified water to a stock concentration of 4 mM.

  • Prepare Factor Xa dilutions: Prepare a series of Factor Xa dilutions in the assay buffer to generate a standard curve.

  • Assay Setup:

    • Add 180 µL of assay buffer to each well of the microplate.

    • Add 10 µL of the Factor Xa standard or sample to the appropriate wells.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.

  • Initiate the reaction: Add 10 µL of the 4 mM Pefachrome® FXa solution to each well.

  • Measure Absorbance: Immediately start measuring the change in absorbance at 405 nm (ΔOD/min) in a kinetic microplate reader at 37°C for a defined period (e.g., 5-10 minutes).

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot the V₀ of the standards against their concentrations to generate a standard curve. Use this curve to determine the Factor Xa activity in the unknown samples.

Data Presentation

Table 1: Recommended Buffer Composition for Pefachrome® FXa Assay

ComponentConcentrationRecommended pH
Tris-HCl50 mM8.4
CaCl₂25 mMN/A

Table 2: Comparison of Common Biological Buffers for Use in Factor Xa Assays

BufferRecommended for Pefachrome® FXa?Potential Issues
Tris-HCl Yes (Recommended) Temperature-dependent pH shift.
HEPES Possible (Requires validation)Generally good physiological buffer.
PBS No (Not Recommended) Phosphate precipitates with Ca²⁺.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no signal (low ΔOD/min) Incorrect buffer pH: pH is outside the optimal range for FXa activity.Prepare fresh assay buffer and carefully adjust the pH to 8.4.
Missing or incorrect CaCl₂ concentration: Ca²⁺ is a critical cofactor for FXa.Ensure the final concentration of CaCl₂ in the assay buffer is 25 mM.
Degraded Pefachrome® FXa substrate: Improper storage or handling.Use a fresh vial of Pefachrome® FXa. Store reconstituted substrate as per the manufacturer's instructions.
Inactive Factor Xa enzyme: Improper storage or handling of the enzyme.Use a new aliquot of Factor Xa and ensure it has been stored correctly.
High background signal Contaminated reagents: Microbial growth in buffer or substrate solution.Prepare fresh, sterile-filtered reagents.
Spontaneous substrate hydrolysis: Although slow, some non-enzymatic hydrolysis can occur.Run a blank control (without enzyme) and subtract its rate from the sample rates.
Non-linear reaction kinetics Substrate depletion: Initial substrate concentration is too low for the amount of enzyme.Reduce the enzyme concentration or increase the initial Pefachrome® FXa concentration.
Enzyme instability: The enzyme is losing activity over the course of the assay.Check the stability of Factor Xa under your assay conditions (temperature, pH).
Poor reproducibility Inaccurate pipetting: Variation in reagent volumes.Calibrate pipettes and use proper pipetting techniques.
Temperature fluctuations: Inconsistent assay temperature.Ensure the microplate reader maintains a stable temperature (e.g., 37°C).

Visualizations

Pefachrome_FXa_Mechanism cluster_reaction Enzymatic Cleavage cluster_detection Detection Pefachrome_FXa Pefachrome® FXa (Peptide-pNA) Cleaved_Products Cleaved Peptide + pNA Pefachrome_FXa->Cleaved_Products Cleavage FXa Factor Xa FXa->Pefachrome_FXa pNA p-Nitroaniline (Yellow) Cleaved_Products->pNA Spectrophotometer Spectrophotometer (405 nm) pNA->Spectrophotometer Measurement

Caption: Mechanism of Pefachrome® FXa action.

experimental_workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Substrate, Enzyme) Start->Reagent_Prep Assay_Setup Assay Setup in 96-well Plate (Buffer + Enzyme/Sample) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubation at 37°C Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Pefachrome® FXa) Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Kinetic_Read Data_Analysis Data Analysis (Calculate ΔOD/min) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: Standard experimental workflow for a Pefachrome® FXa assay.

troubleshooting_logic Problem Unexpected Results? Low_Signal Low/No Signal Problem->Low_Signal Yes High_Background High Background Problem->High_Background Yes Poor_Reproducibility Poor Reproducibility Problem->Poor_Reproducibility Yes Check_pH Verify Buffer pH (8.4) Low_Signal->Check_pH Check_CaCl2 Verify CaCl2 (25 mM) Low_Signal->Check_CaCl2 Check_Reagents Check Reagent Integrity (Enzyme, Substrate) Low_Signal->Check_Reagents Check_Contamination Check for Contamination High_Background->Check_Contamination Run_Blank Run Blank Control High_Background->Run_Blank Check_Pipetting Verify Pipetting Accuracy Poor_Reproducibility->Check_Pipetting Check_Temp Check Temperature Stability Poor_Reproducibility->Check_Temp

Caption: Troubleshooting flowchart for Pefachrome® FXa assays.

References

Pefachrome(R) fxa stability after reconstitution and long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of Pefachrome® FXa. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this chromogenic substrate in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should Pefachrome® FXa be stored upon receipt?

Unopened Pefachrome® FXa should be stored at 2–8°C, protected from light and moisture.[1][2][3][4][5][6] When stored under these conditions, the product is stable until the expiry date indicated on the label.[3][4]

Q2: What is the recommended solvent for reconstituting Pefachrome® FXa?

Pefachrome® FXa should be reconstituted in distilled water.[1][3][5][7] The solubility in distilled water is up to 4 mM.[1][5][6]

Q3: What is the recommended stability of Pefachrome® FXa after reconstitution?

Reconstituted solutions of Pefachrome® FXa are stable for 3–6 months when stored at 2–8°C and protected from light.[1] It is crucial to avoid microbial contamination and repeated freeze-thaw cycles to maintain the integrity of the solution.[1]

Stability of Reconstituted Pefachrome® FXa

The stability of reconstituted Pefachrome® FXa is critical for obtaining reliable and reproducible results. The following table summarizes the recommended storage conditions and stability data.

Storage ConditionTemperatureDurationRecommendations
Short-Term 2–8°CUp to 6 monthsProtect from light. Avoid microbial contamination.[1]
Long-Term -20°CData not explicitly provided; however, freezing is generally a valid long-term storage method for peptides.Aliquot to avoid repeated freeze-thaw cycles.
Room Temperature Not RecommendedNot RecommendedAvoid prolonged exposure to room temperature.

Chromogenic Assay Protocol and Experimental Workflow

A typical protocol for determining Factor Xa activity in plasma using Pefachrome® FXa involves the activation of Factor X to Factor Xa, followed by the enzymatic cleavage of the chromogenic substrate.

Materials Required:
  • Pefachrome® FXa

  • Distilled water

  • Buffer: 50 mM Tris-HCl, pH 8.4[1][3][5][6]

  • 25 mM CaCl₂[1][3][5][6]

  • Russell's viper venom-X (RVV-X)[1][3][5][6]

  • Human citrated plasma

  • Microplate reader or spectrophotometer

Experimental Protocol:
  • Preparation of Reagents:

    • Reconstitute Pefachrome® FXa in distilled water to a stock concentration of 4 mM.[1][3][5][6]

    • Prepare the assay buffer (50 mM Tris-HCl, pH 8.4) containing 25 mM CaCl₂.

    • Prepare the RVV-X solution at a concentration of 25 AU/ml in 25 mM CaCl₂.[3][5][6]

  • Assay Procedure (Microplate Method):

    • Add 100 µL of RVV-X solution to a microplate well.[3][5][6]

    • Add 10 µL of human citrated plasma to the well.[3][5][6]

    • Incubate the mixture for 75 seconds at 37°C to activate Factor X into Factor Xa.[1][3][5][6]

    • Add 790 µL of the assay buffer to the well.[3][5][6]

    • Initiate the reaction by adding 100 µL of the 4 mM Pefachrome® FXa solution.[3][5][6]

    • Immediately measure the change in absorbance at 405 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).[1]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution Pefa_prep Reconstitute Pefachrome® FXa (4 mM in dH2O) Add_Pefa Add 100 µL Pefachrome® FXa Pefa_prep->Add_Pefa Buffer_prep Prepare Assay Buffer (50 mM Tris-HCl, pH 8.4, 25 mM CaCl2) Add_Buffer Add 790 µL Assay Buffer Buffer_prep->Add_Buffer RVVX_prep Prepare RVV-X (25 AU/ml in 25 mM CaCl2) Add_RVVX Add 100 µL RVV-X to microplate well RVVX_prep->Add_RVVX Add_Plasma Add 10 µL Plasma Add_RVVX->Add_Plasma Incubate Incubate 75s at 37°C (FX -> FXa) Add_Plasma->Incubate Incubate->Add_Buffer Add_Buffer->Add_Pefa Measure Measure Absorbance at 405 nm Add_Pefa->Measure

Pefachrome® FXa Assay Workflow

Troubleshooting Guide

Q4: My Factor Xa activity measurements are inconsistent. What could be the cause?

Inconsistent results can arise from several factors:

  • Improper Storage: Ensure that both the unopened and reconstituted Pefachrome® FXa are stored under the recommended conditions. Avoid repeated freeze-thaw cycles of the reconstituted substrate by preparing aliquots.[1]

  • Reagent Temperature: All reagents should be brought to the assay temperature (e.g., 37°C) before starting the experiment. Using chilled reagents directly from the refrigerator can affect enzyme kinetics.[7]

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of plasma and the substrate.

  • Microbial Contamination: Contamination of the reconstituted substrate or other reagents can lead to erroneous results.[1]

Q5: I am observing high background absorbance in my negative controls. What should I do?

High background can be due to:

  • Substrate Auto-hydrolysis: While Pefachrome® FXa is highly specific, some level of spontaneous hydrolysis can occur. Prepare fresh dilutions of the substrate from a properly stored stock solution for each experiment.

  • Contaminated Reagents: Check all your buffers and water for contamination.

  • Sample Turbidity: If your sample is turbid, it can interfere with absorbance readings. A sample blank can be prepared by adding the stop reagent (e.g., 50% acetic acid) before the substrate.[7]

Q6: The reaction rate is lower than expected. How can I optimize the assay?

Low signal can be addressed by:

  • Sub-optimal pH or Temperature: Verify that the assay buffer pH is 8.4 and the temperature is maintained at 37°C, as these are optimal for Factor Xa activity.[1][7]

  • Incorrect Substrate Concentration: The final concentration of Pefachrome® FXa in the assay should be between 0.67–1 mM.[1]

  • Insufficient Factor X Activation: Ensure that the RVV-X is active and used at the correct concentration and incubation time to fully activate Factor X.

Logical Troubleshooting Flow

G cluster_problem Problem Identification cluster_check Initial Checks cluster_advanced Advanced Troubleshooting cluster_solution Solution Problem Inconsistent or Unexpected Results Storage Verify Storage Conditions (2-8°C, protected from light) Problem->Storage Reagent_Temp Check Reagent Temperature (Pre-warmed to 37°C) Problem->Reagent_Temp Pipetting Review Pipetting Technique Problem->Pipetting Contamination Check for Microbial Contamination Storage->Contamination pH_Temp Confirm Buffer pH (8.4) and Assay Temperature (37°C) Reagent_Temp->pH_Temp Concentration Verify Final Substrate Concentration (0.67-1 mM) Pipetting->Concentration Solution Optimized and Reproducible Assay Contamination->Solution Concentration->Solution pH_Temp->Solution

Troubleshooting Logic for Pefachrome® FXa Assays

References

Selection of appropriate controls and calibrators for Pefachrome(R) fxa

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of appropriate controls and calibrators with the Pefachrome® FXa chromogenic substrate. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Pefachrome® FXa assay?

A1: Pefachrome® FXa is a synthetic chromogenic substrate designed to specifically measure the activity of Factor Xa (FXa). The substrate consists of a short peptide sequence coupled to a para-nitroaniline (pNA) molecule. When FXa is present, it cleaves the peptide sequence, releasing the yellow-colored pNA. The rate of pNA release is directly proportional to the FXa activity and can be measured spectrophotometrically by the change in absorbance at 405 nm.[1]

Q2: What are the essential controls for a Pefachrome® FXa assay?

A2: For accurate and reliable results, every Pefachrome® FXa assay should include the following controls:

  • Negative Control: A sample that is devoid of Factor Xa activity. This control is crucial for determining the background absorbance or any non-specific substrate cleavage. An ideal negative control is a sample matrix identical to the test sample but without FXa.

  • Positive Control: A sample with a known and stable concentration of Factor Xa. This control helps to validate the assay setup, reagent integrity, and overall procedure.

  • Calibrators (Standards): A series of samples with known concentrations of purified Factor Xa. These are used to generate a standard curve from which the FXa concentration in unknown samples can be interpolated.

Q3: What are suitable negative controls for different sample types?

A3: The choice of a negative control depends on the sample matrix:

Sample TypeRecommended Negative Control
Purified System The assay buffer without any added Factor Xa.
Plasma Commercially available Factor X-depleted plasma.[2][3] This can be prepared by immunodepletion.[4]
Other Biological Fluids The specific biological fluid that has been treated to remove or inhibit endogenous Factor Xa activity.

Q4: How do I prepare a standard curve for the Pefachrome® FXa assay?

A4: A standard curve is generated using serial dilutions of a known concentration of purified Factor Xa. The concentration range should encompass the expected FXa concentrations in your samples. While specific ranges may vary, a typical approach involves a starting concentration of purified FXa which is then serially diluted in the assay buffer.

Experimental Protocols

Preparation of a Factor Xa Standard Curve

This protocol outlines the preparation of a standard curve using purified Factor Xa for the Pefachrome® FXa assay.

Materials:

  • Purified human or bovine Factor Xa (commercially available from various suppliers)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.4, containing 25 mM CaCl₂)[1]

  • Pefachrome® FXa substrate solution (reconstituted according to the manufacturer's instructions)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reconstitution of Purified Factor Xa: Reconstitute the lyophilized purified Factor Xa in the assay buffer to a stock concentration (e.g., 1 µM). Refer to the manufacturer's instructions for specific details.

  • Serial Dilutions: Perform a series of dilutions of the Factor Xa stock solution in the assay buffer to generate a set of standards. A suggested concentration range is 0 to 100 nM.

  • Assay: In a 96-well microplate, add a defined volume of each standard dilution.

  • Initiate Reaction: Add the Pefachrome® FXa substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 15 minutes).[1]

  • Data Analysis: Determine the rate of reaction (ΔOD/min) for each standard. Plot the ΔOD/min against the corresponding Factor Xa concentration to generate a standard curve. Use a linear regression analysis to determine the equation of the line.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reconstitute_fxa Reconstitute Purified FXa in Assay Buffer serial_dilute Perform Serial Dilutions of FXa Stock reconstitute_fxa->serial_dilute add_standards Add Standards to Microplate Wells serial_dilute->add_standards add_substrate Add Pefachrome® FXa Substrate add_standards->add_substrate read_absorbance Measure Absorbance at 405 nm (Kinetic Reading) add_substrate->read_absorbance calculate_rate Calculate Rate (ΔOD/min) read_absorbance->calculate_rate plot_curve Plot ΔOD/min vs. [FXa] calculate_rate->plot_curve linear_regression Perform Linear Regression plot_curve->linear_regression

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
High Background Absorbance 1. Substrate Instability: Pefachrome® FXa solution is old or was improperly stored. 2. Contaminated Reagents: Buffer or water used for reconstitution is contaminated. 3. Non-specific Cleavage: Other proteases in the sample are cleaving the substrate.1. Prepare fresh Pefachrome® FXa solution. Ensure proper storage at 2-8°C and protection from light.[1] 2. Use fresh, high-purity water and buffer for all dilutions. 3. Include appropriate protease inhibitors in your sample if non-specific cleavage is suspected.
Low or No Signal 1. Inactive Factor Xa: The purified Factor Xa standard or the FXa in the sample has lost activity. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or absence of necessary cofactors (e.g., Ca²⁺). 3. Presence of Inhibitors: The sample may contain inhibitors of Factor Xa (e.g., heparin, direct FXa inhibitors).[1]1. Use a new vial of purified Factor Xa. Avoid repeated freeze-thaw cycles.[1] 2. Ensure the assay buffer is at the correct pH (e.g., 8.4) and contains the required concentration of CaCl₂ (e.g., 25 mM).[1] Perform the assay at 37°C. 3. If the presence of heparin is suspected, it may be neutralized with polybrene.[1] For direct FXa inhibitors, sample dilution may be necessary.
Poor Reproducibility 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent incubation temperatures across the plate or between experiments. 3. Reagent Instability: Degradation of reagents over the course of the experiment.1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be added to all wells. 2. Ensure the microplate reader maintains a stable temperature. Pre-warm all reagents and the microplate to the assay temperature. 3. Prepare fresh reagents for each experiment and keep them on ice until use.
Non-linear Standard Curve 1. Incorrect Dilutions: Errors in the serial dilution of the Factor Xa standard. 2. Substrate Depletion: At high Factor Xa concentrations, the substrate is consumed too quickly. 3. Assay Out of Range: The concentration of the standards is outside the linear range of the assay.1. Carefully prepare fresh serial dilutions of the Factor Xa standard. 2. If the curve plateaus at high concentrations, reduce the incubation time or dilute the high-concentration standards further. 3. Adjust the concentration range of the standards to be within the linear detection range of the assay.

G cluster_problems Problem Type cluster_causes Potential Causes cluster_solutions Solutions start Assay Problem Identified high_bg High Background start->high_bg low_signal Low/No Signal start->low_signal poor_repro Poor Reproducibility start->poor_repro non_linear Non-linear Curve start->non_linear cause_bg Substrate Instability Contaminated Reagents high_bg->cause_bg cause_signal Inactive FXa Incorrect Conditions Inhibitors Present low_signal->cause_signal cause_repro Pipetting Errors Temp. Fluctuations poor_repro->cause_repro cause_nonlinear Incorrect Dilutions Substrate Depletion non_linear->cause_nonlinear sol_bg Prepare Fresh Reagents Use High-Purity Water cause_bg->sol_bg sol_signal Use New FXa Verify Assay Buffer Neutralize Inhibitors cause_signal->sol_signal sol_repro Calibrate Pipettes Pre-warm Reagents cause_repro->sol_repro sol_nonlinear Prepare Fresh Standards Adjust Concentration Range cause_nonlinear->sol_nonlinear

References

Validation & Comparative

A Head-to-Head Comparison of Pefachrome® FXa and S-2765 for Factor Xa Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of coagulation assays, the choice of a chromogenic substrate is paramount for accurate and reliable measurement of Factor Xa (FXa) activity. This guide provides an in-depth, data-driven comparison of two widely used chromogenic substrates: Pefachrome® FXa and S-2765.

Pefachrome® FXa 8595 and S-2765 are chemically analogous, both being Z-D-Arg-Gly-Arg-pNA · 2HCl.[1][2][3][4] This shared chemical identity forms the basis of their function: in the presence of Factor Xa, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the FXa activity in the sample.[5][6]

While chemically identical, performance characteristics can be influenced by manufacturing processes and proprietary formulations. This guide collates available data to offer a clear comparison of their performance.

Performance Characteristics: A Quantitative Comparison

To facilitate a direct comparison, the following table summarizes the key performance parameters of Pefachrome® FXa 8595 and S-2765 based on available product information and studies.

ParameterPefachrome® FXa 8595S-2765Reference(s)
Chemical Formula Z-D-Arg-Gly-Arg-pNA · 2HClZ-D-Arg-Gly-Arg-pNA · 2HCl[1][2][3]
Molecular Weight 714.6 g/mol 714.6 g/mol [3][5]
Km (Bovine FXa) ~0.1 mM0.1 mM[5][7]
kcat (Bovine FXa) ~290 s⁻¹290 s⁻¹[5][7]
Km (Human FXa) Not specified in detail~0.3 mM (plasma activated)[7]

Note: Kinetic parameters can vary slightly depending on the experimental conditions (e.g., buffer, pH, temperature).

Specificity and Cross-Reactivity

The ideal chromogenic substrate exhibits high specificity for its target enzyme, minimizing interference from other proteases present in the sample.

A comparative study by Hyphen BioMed on a substrate analogous to S-2765 (Chromogenix 2765) provides valuable insight into its reactivity and cross-reactivity.

EnzymeBIOPHEN CS-11(65) (Analogous to S-2765) - OD 405 nmChromogenix 2765 - OD 405 nm
Human Factor Xa (2.5 µg/mL) 2.092.10
Bovine Factor Xa (2.5 µg/mL) 2.532.51
Human Thrombin (Factor IIa) (5 NIH/ml) 0.0200.033
Bovine Thrombin (Factor IIa) (5 NIH/ml) 0.0520.065

Data sourced from a performance comparison by Hyphen BioMed.

The data indicates a very high and comparable reactivity of both substrates towards human and bovine Factor Xa. Importantly, the cross-reactivity with Thrombin (Factor IIa) is minimal, demonstrating a high degree of specificity for Factor Xa.

Information regarding the broader cross-reactivity of Pefachrome® FXa 8595 with other coagulation proteases such as Factor IXa, Factor VIIa, or Plasmin is not detailed in the available literature.

Sensitivity: Limit of Detection and Quantification

The sensitivity of an assay, defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ), is crucial for the measurement of low levels of FXa activity. Unfortunately, specific LOD and LOQ values for direct FXa activity assays using either Pefachrome® FXa 8595 or S-2765 are not consistently reported in publicly available documentation. The sensitivity of the assay will ultimately depend on the specific experimental conditions, including the instrument used, buffer composition, and incubation times.

Experimental Protocols

A standardized and well-defined protocol is essential for reproducible and accurate results. The following is a typical experimental protocol for the determination of Factor X in plasma using S-2765, which can be adapted for Pefachrome® FXa 8595.

Principle

The assay is based on a two-stage principle. In the first stage, Factor X is activated to Factor Xa by Russell's Viper Venom (RVV). In the second stage, the generated Factor Xa hydrolyzes the chromogenic substrate, releasing pNA. The rate of pNA formation, measured as the change in absorbance at 405 nm, is proportional to the Factor Xa activity.[2][6]

Reagents
  • Chromogenic Substrate (Pefachrome® FXa 8595 or S-2765): Reconstituted in sterile water to a stock concentration (e.g., 4 mM).

  • Tris Buffer: e.g., 50 mM Tris-HCl, pH 8.4.[5]

  • Calcium Chloride (CaCl₂): e.g., 25 mM.[5]

  • Russell's Viper Venom (RVV-X): Reconstituted according to the manufacturer's instructions (e.g., 25 AU/ml in 25 mM CaCl₂).[5]

  • Citrated Human Plasma: Sample to be tested.

Assay Procedure (Microplate Method)
  • Activation of Factor X:

    • In a microplate well, add 10 µL of human citrated plasma.

    • Add 100 µL of pre-warmed (37°C) RVV-X solution.

    • Incubate for 75 seconds at 37°C to activate Factor X to Factor Xa.[5]

  • Chromogenic Reaction:

    • Add 790 µL of pre-warmed (37°C) Tris buffer.

    • Add 100 µL of the chromogenic substrate solution (e.g., 4 mM Pefachrome® FXa 8595 or S-2765).[5]

  • Measurement:

    • Immediately measure the change in absorbance per minute (ΔOD/min) at 405 nm using a microplate reader.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying principles and procedures, the following diagrams are provided in the DOT language for Graphviz.

FactorXa_Activity_Measurement cluster_activation Factor X Activation cluster_measurement Chromogenic Measurement Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Ca²⁺ RVV-X RVV-X RVV-X->Factor X Substrate Pefachrome® FXa / S-2765 (Z-D-Arg-Gly-Arg-pNA) Factor Xa->Substrate Hydrolysis pNA p-Nitroaniline (Yellow) Substrate->pNA Cleaved Substrate Z-D-Arg-Gly-Arg-OH Substrate->Cleaved Substrate Spectrophotometer (405 nm) Spectrophotometer (405 nm) pNA->Spectrophotometer (405 nm)

Factor Xa enzymatic cleavage of the chromogenic substrate.

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Substrate Solution - Buffer - RVV-X - Plasma Sample start->prep_reagents activation Activate Factor X: Add Plasma and RVV-X Incubate at 37°C for 75s prep_reagents->activation reaction Initiate Chromogenic Reaction: Add Buffer and Substrate activation->reaction measurement Measure ΔOD/min at 405 nm reaction->measurement analysis Data Analysis: Calculate FXa Activity measurement->analysis end End analysis->end

References

A Comparative Guide to Pefachrome® FXa and Fluorogenic Factor Xa Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of anticoagulants, the accurate measurement of Factor Xa (FXa) activity is paramount. This guide provides an objective comparison between the well-established chromogenic substrate, Pefachrome® FXa, and various fluorogenic substrates for the determination of FXa activity. The information presented herein is supported by experimental data to aid in the selection of the most suitable substrate for specific research needs.

Introduction to Factor Xa Substrates

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, where it is responsible for the conversion of prothrombin to thrombin. The quantification of FXa activity is essential for diagnosing thrombotic disorders and for the development and monitoring of anticoagulant drugs. This is typically achieved using synthetic substrates that are specifically cleaved by FXa, leading to a measurable signal.

Pefachrome® FXa is a chromogenic substrate widely utilized for quantifying FXa activity.[1][2] It is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore.[1] Cleavage by FXa releases pNA, resulting in a colorimetric signal that can be measured by the increase in absorbance at 405 nm.[1]

Fluorogenic Factor Xa substrates , on the other hand, are synthetic peptides linked to a fluorophore. Upon enzymatic cleavage by FXa, the fluorophore is released, leading to a significant increase in fluorescence intensity.[3][4] Common fluorophores used in FXa substrates include 7-amino-4-methylcoumarin (AMC) and 6-amino-1-naphthalene-sulfonamide (ANSN).[3][4][5] Fluorogenic assays are generally considered to be more sensitive than chromogenic assays.[6]

Performance Comparison: Pefachrome® FXa vs. Fluorogenic Substrates

The choice between a chromogenic and a fluorogenic substrate often depends on the specific requirements of the assay, such as sensitivity, dynamic range, and the presence of interfering substances.

ParameterPefachrome® FXaFluorogenic Substrates (AMC-based)Fluorogenic Substrates (ANSN-based)
Principle Chromogenic (Absorbance)Fluorogenic (Fluorescence)Fluorogenic (Fluorescence)
Signal Detection Change in absorbance at 405 nmFluorescence EmissionFluorescence Emission
Typical Fluorophore p-nitroaniline (pNA)7-amino-4-methylcoumarin (AMC)6-amino-1-naphthalene-sulfonamide (ANSN)
Excitation/Emission (nm) Not Applicable~342-360 / ~440-460~352 / ~470
Km (Michaelis constant) 0.106 mM to 0.1 mol/L[1][7][8][9]220 µM (Pefafluor FXa)[10]125 µM (SN-7)[10]
kcat (catalytic constant) 140 s⁻¹ to 290 s⁻¹[1][7][8][9]162 s⁻¹ (Pefafluor FXa)[10]36 s⁻¹ (SN-7)[10]
kcat/Km (catalytic efficiency) ~0.73 s⁻¹µM⁻¹ to ~1.32 s⁻¹µM⁻¹~0.74 M⁻¹s⁻¹ x 10⁶[10]~0.29 M⁻¹s⁻¹ x 10⁶[10]
Sensitivity HighVery High[6]Very High[5]
Advantages Well-established, robust, less prone to interference from fluorescent compounds.[1]Higher sensitivity, wider dynamic range.[11][12]High sensitivity.[5]
Disadvantages Lower sensitivity compared to fluorogenic substrates.Potential for interference from fluorescent compounds in the sample.Potential for interference from fluorescent compounds in the sample.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the context in which these substrates are used, the following diagrams illustrate the coagulation cascade leading to the activation of Factor X and the general workflows for chromogenic and fluorogenic FXa assays.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX activates IXa Factor IXa IX->IXa X Factor X IXa->X activates VIIIa Factor VIIIa VIIIa->X TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VIIa Factor VIIa VIIa->TF_VIIa TF_VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Va Factor Va Xa->Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 1: Simplified Coagulation Cascade

experimental_workflows cluster_chromogenic Chromogenic Assay Workflow cluster_fluorogenic Fluorogenic Assay Workflow C1 Prepare Sample and Reagents C2 Add Factor Xa to Sample C1->C2 C3 Add Pefachrome® FXa Substrate C2->C3 C4 Incubate at 37°C C3->C4 C5 Measure Absorbance at 405 nm C4->C5 F1 Prepare Sample and Reagents F2 Add Factor Xa to Sample F1->F2 F3 Add Fluorogenic Substrate F2->F3 F4 Incubate at 37°C F3->F4 F5 Measure Fluorescence (e.g., Ex/Em = 350/450 nm) F4->F5

Figure 2: General Experimental Workflows

Experimental Protocols

Below are representative protocols for FXa activity assays using Pefachrome® FXa and a generic fluorogenic substrate. These should be optimized based on specific experimental conditions and manufacturer's instructions.

Pefachrome® FXa Chromogenic Assay Protocol

This protocol is based on typical procedures for determining FXa activity in plasma.[1][7][13]

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.4) containing 25 mM CaCl₂.[7][9]

    • Reconstitute Pefachrome® FXa in distilled water to a stock concentration of 4 mM.[7][13]

    • If measuring FX in plasma, an activator such as Russell's viper venom-X (RVV-X) is required.[1][7]

  • Assay Procedure (Microplate Format):

    • For plasma samples, activate Factor X to Factor Xa by incubating the plasma sample with RVV-X (e.g., 25 AU/mL) for a defined period (e.g., 75 seconds at 37°C).[7][13]

    • Add the sample containing FXa (or the activated plasma) to the wells of a 96-well microplate.

    • Add the Tris-HCl buffer to bring the volume to a desired level.

    • Initiate the reaction by adding the Pefachrome® FXa substrate solution. Final substrate concentrations typically range from 0.67 to 1 mM.[1]

    • Incubate the plate at 37°C.

    • Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of pNA release is proportional to the FXa activity.[1]

Fluorogenic Factor Xa Assay Protocol

This protocol is a general guideline for a fluorogenic FXa assay using an AMC-based substrate.[3][4][14]

  • Reagent Preparation:

    • Prepare an appropriate assay buffer (e.g., Tris-HCl or HEPES-based buffer at physiological pH).[15]

    • Reconstitute the fluorogenic FXa substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.[15]

    • Prepare a standard solution of purified FXa for generating a standard curve.

  • Assay Procedure (Microplate Format):

    • Add the sample containing FXa and FXa standards to the wells of a 96-well black microplate (to minimize light scatter).

    • Add the assay buffer to each well to bring the volume to a desired level (e.g., 50 µL).[3]

    • Prepare a substrate mix by diluting the fluorogenic substrate stock solution in the assay buffer.

    • Initiate the reaction by adding the substrate mix to each well.[3]

    • Measure the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C using a fluorescence microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for AMC-based substrates).[3][4]

    • The rate of increase in fluorescence is proportional to the FXa activity.

Conclusion

Both Pefachrome® FXa and fluorogenic substrates are valuable tools for the quantification of Factor Xa activity. Pefachrome® FXa offers a robust and reliable method, particularly in samples where background fluorescence may be a concern. Fluorogenic substrates, on the other hand, provide superior sensitivity and a broader dynamic range, making them ideal for high-throughput screening and the detection of low levels of FXa activity.[6][11][12] The choice of substrate should be guided by the specific application, required sensitivity, and the nature of the samples being analyzed. Researchers should carefully consider the kinetic properties and experimental requirements of each substrate to ensure accurate and reproducible results.

References

Pefachrome® FXa: A Comparative Guide to Chromogenic Factor Xa Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Factor Xa (FXa) activity is critical in a multitude of research and clinical applications, from fundamental coagulation studies to the development and monitoring of anticoagulant therapies. Pefachrome® FXa is a widely utilized chromogenic substrate renowned for its high specificity and reproducibility in quantifying FXa activity. This guide provides a comparative analysis of Pefachrome® FXa and other commercially available chromogenic assays, presenting available performance data and detailed experimental protocols to aid in assay selection and experimental design.

Principle of Chromogenic Factor Xa Assays

Chromogenic assays for FXa activity are based on a straightforward enzymatic reaction. They employ a synthetic peptide substrate that mimics the natural cleavage site of FXa. This peptide is chemically linked to a chromophore, most commonly para-nitroaniline (pNA). When FXa is present in a sample, it cleaves the peptide substrate, releasing the pNA molecule. The liberated pNA imparts a yellow color to the solution, and the rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to the FXa activity in the sample.[1]

Pefachrome® FXa: Performance and Characteristics

Comparative Analysis of Chromogenic FXa Assays

Several alternative chromogenic assays are available for the measurement of FXa activity. The following tables summarize the publicly available intra- and inter-assay precision data for some of these alternatives.

Table 1: Intra-Assay Precision of Chromogenic FXa Assays

AssayAnalyte/MatrixMean ConcentrationIntra-Assay CV%
Biophen™ DiXaI Rivaroxaban in Plasma0 - 436 ng/mL< 3% - 3.4%
Biophen™ Factor X Factor X in PlasmaNot Specified3% - 5%
Coamatic® Heparin Unfractionated Heparin0.7 IU/mL2.8%
Unfractionated Heparin0.4 IU/mL3.4%
Low Molecular Weight Heparin0.7 IU/mLNot Specified
HemosIL® Liquid Anti-Xa Rivaroxaban in PlasmaNot Specified< 15% (RSD%)
Apixaban in PlasmaNot Specified< 15% (RSD%)

Table 2: Inter-Assay Precision of Chromogenic FXa Assays

AssayAnalyte/MatrixMean ConcentrationInter-Assay CV%
Biophen™ DiXaI Rivaroxaban in Plasma0 - 436 ng/mL< 10% - 15% (up to 3.9% in one study)
Biophen™ Factor X Factor X in PlasmaNot Specified4% - 7%
Coamatic® Heparin Unfractionated Heparin0.7 IU/mL1.2%
Unfractionated Heparin0.4 IU/mL1.5%
Low Molecular Weight Heparin0.7 IU/mLNot Specified
HemosIL® Liquid Anti-Xa Rivaroxaban in PlasmaNot Specified< 15% (RSD%)
Apixaban in PlasmaNot Specified< 15% (RSD%)

Experimental Protocols

Pefachrome® FXa Assay Protocol (General)

This protocol provides a general workflow for the determination of Factor X in plasma using Pefachrome® FXa. Specific concentrations and incubation times may require optimization depending on the experimental setup.

Materials:

  • Pefachrome® FXa substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.4)

  • Calcium Chloride (CaCl2) solution (e.g., 25 mM)

  • Russell's Viper Venom (RVV-X) activator

  • Human citrated plasma sample

  • Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

  • Activation of Factor X:

    • In a microplate well, mix the human citrated plasma sample with RVV-X solution.

    • Incubate the mixture to activate Factor X to Factor Xa.

  • Chromogenic Reaction:

    • Add Tris-HCl buffer to the well.

    • Add the Pefachrome® FXa substrate solution to initiate the reaction.

  • Measurement:

    • Immediately measure the change in optical density (ΔOD) per minute at 405 nm using a microplate reader or spectrophotometer. The rate of pNA release is proportional to the FXa activity.

Biophen™ Factor X Assay Protocol

This assay is designed for the quantitative determination of Factor X in human citrated plasma.

Principle: Factor X in the plasma is activated to FXa by a specific enzyme from Russell's Viper Venom (RVV). The formed FXa then hydrolyzes a specific chromogenic substrate, releasing pNA.

Procedure:

  • Activation: Plasma is incubated with the FX activating enzyme (RVV).

  • Substrate Reaction: A specific chromogenic substrate for FXa (SXa-11) is added.

  • Measurement: The amount of pNA released is measured at 405 nm, which is directly proportional to the FXa activity.

Coamatic® Heparin Assay Protocol

This assay is used for the determination of unfractionated and low molecular weight heparin.

Principle: This is a one-stage assay based on the inhibition of a constant amount of FXa by the heparin-antithrombin complex. The residual FXa activity is determined by the rate of hydrolysis of a chromogenic substrate.

Procedure:

  • Inhibition Reaction: The plasma sample containing heparin is incubated with a known excess of Factor Xa and a constant amount of antithrombin.

  • Substrate Reaction: A chromogenic FXa substrate is added.

  • Measurement: The residual FXa activity, which is inversely proportional to the heparin concentration, is measured at 405 nm.

HemosIL® Liquid Anti-Xa Assay Protocol

This assay is intended for the quantitative determination of unfractionated heparin (UFH), low molecular weight heparin (LMWH), and direct FXa inhibitors like rivaroxaban and apixaban.

Principle: This is a one-stage chromogenic assay where the heparin or direct FXa inhibitor in the plasma sample inhibits a known amount of exogenous FXa. The remaining FXa activity is measured using a chromogenic substrate.

Procedure:

  • Inhibition: The plasma sample is mixed with a reagent containing a fixed amount of Factor Xa.

  • Substrate Reaction: A chromogenic substrate for FXa is added.

  • Measurement: The absorbance at 405 nm is measured, which is inversely proportional to the concentration of the anti-Xa drug in the sample.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general principle of a chromogenic Factor Xa assay.

Chromogenic_FXa_Assay cluster_activation Activation Step cluster_detection Detection Step Factor_X Factor X (in sample) Factor_Xa Activated Factor X (FXa) Factor_X->Factor_Xa Activation Activator Activator (e.g., RVV-X) Substrate Chromogenic Substrate (Peptide-pNA) Factor_Xa->Substrate Enzymatic Cleavage Cleaved_Peptide Cleaved Peptide Substrate->Cleaved_Peptide Cleavage pNA para-nitroaniline (pNA) (Yellow) Substrate->pNA Spectrophotometer Spectrophotometer pNA->Spectrophotometer Measurement at 405 nm

Caption: General workflow of a chromogenic Factor Xa assay.

References

Comparative Guide to the Cross-Reactivity of Pefachrome® FXa with Other Coagulation Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Pefachrome® FXa, a chromogenic substrate for Factor Xa (FXa), with other key coagulation proteases. The data presented is intended to assist researchers in designing and interpreting experiments involving the measurement of FXa activity in complex biological samples where other serine proteases may be present.

Introduction

Pefachrome® FXa is a synthetic peptide conjugated to a para-nitroaniline (pNA) chromophore, designed for the specific measurement of Factor Xa activity.[1] Upon cleavage by FXa, pNA is released, resulting in a measurable increase in absorbance at 405 nm, which is proportional to the enzyme's activity.[1] While optimized for FXa, understanding its potential cross-reactivity with other coagulation proteases such as thrombin, plasmin, trypsin, and activated protein C (APC) is crucial for accurate and reliable results. This guide summarizes the available data on the cross-reactivity of different Pefachrome® FXa products and provides detailed experimental protocols for assessing substrate specificity.

Data Presentation: Cross-Reactivity of Pefachrome® FXa Variants

SubstrateTarget EnzymeKmkcatVmaxReference
Pefachrome® FXa 8595 Human FXa60 µM5441 min⁻¹0.710 µM/min[2]
Bovine FXa103 µM2481 min⁻¹0.315 µM/min[2]
Pefachrome® FXa 5277 Human Thrombin233 µM5643 min⁻¹0.736 µM/min[3]
Bovine Thrombin154 µM1080 min⁻¹0.141 µM/min[3]
Pefachrome® FXa/LAL 5288 Factor Xa0.106 mM140 s⁻¹-[4]

Note: The data for Pefachrome® FXa 5277 with thrombin indicates that cross-reactivity can occur, and the kinetic parameters are provided for a direct comparison of enzymatic efficiency. A higher Km value suggests a lower affinity of the enzyme for the substrate. The catalytic efficiency can be compared using the kcat/Km ratio.

Experimental Protocols

A detailed protocol for assessing the cross-reactivity of a chromogenic substrate is essential for validating its specificity. Below is a generalizable protocol that can be adapted for testing Pefachrome® FXa against various coagulation proteases.

General Protocol for Determining Chromogenic Substrate Specificity

This protocol outlines the steps to determine the kinetic parameters (Km and Vmax) of a protease acting on a chromogenic substrate.

Materials:

  • Purified enzymes: Factor Xa, Thrombin, Plasmin, Trypsin, Activated Protein C

  • Pefachrome® FXa substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), if required for substrate solubilization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Pefachrome® FXa by dissolving the lyophilized powder in sterile water or DMSO to a concentration of 10-20 mM. Store aliquots at -20°C.

    • Reconstitute purified enzymes according to the manufacturer's instructions to a known stock concentration. Further dilute the enzymes in assay buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • In a 96-well microplate, prepare a serial dilution of the Pefachrome® FXa substrate in assay buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

    • Add a fixed, predetermined concentration of the enzyme to be tested (e.g., Factor Xa, thrombin, plasmin, etc.) to each well containing the substrate dilutions.

    • Include control wells containing the substrate without any enzyme to measure background hydrolysis.

  • Kinetic Measurement:

    • Immediately place the microplate in a pre-warmed (typically 37°C) microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the molar extinction coefficient of pNA (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum velocity).

Mandatory Visualizations

Coagulation Cascade and the Role of Factor Xa

The following diagram illustrates the central role of Factor Xa in the coagulation cascade, highlighting why its specific measurement is critical.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa IXa/VIIIa or VIIa Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme Stock Solutions (FXa, Thrombin, etc.) C Incubate Enzyme with Substrate at 37°C A->C B Prepare Pefachrome® FXa Substrate Dilutions B->C D Measure Absorbance at 405 nm over Time C->D E Calculate Initial Reaction Velocities (V₀) D->E F Plot V₀ vs. [Substrate] E->F G Determine Km and Vmax (Michaelis-Menten) F->G

References

Correlation of Pefachrome(R) fxa results with traditional clotting assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chromogenic substrate Pefachrome® FXa with traditional clotting assays for the measurement of Factor Xa (FXa) activity. The information presented is intended to assist researchers and professionals in selecting the most appropriate assay for their specific needs, with a focus on objective performance data and detailed experimental methodologies.

Introduction to Factor Xa and its Measurement

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, playing a pivotal role in the conversion of prothrombin to thrombin, which ultimately leads to the formation of a fibrin clot. Accurate measurement of FXa activity is essential in various research and clinical settings, including the development and monitoring of anticoagulant drugs that target FXa.

Traditionally, FXa activity has been assessed using global clotting assays such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT). While widely used, these assays are influenced by the levels of multiple coagulation factors and are not specific for FXa. In contrast, chromogenic assays, like those utilizing Pefachrome® FXa, offer a more direct and specific measurement of FXa enzymatic activity.

Pefachrome® FXa: A Specific Chromogenic Substrate

Pefachrome® FXa is a synthetic chromogenic substrate specifically designed for the quantitative determination of Factor Xa activity. The principle of the assay is based on the cleavage of the substrate by FXa, which releases a yellow-colored compound, p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of FXa in the sample.[1]

Comparison of Assay Principles

AssayPrincipleSpecificity for FXa
Pefachrome® FXa Enzymatic cleavage of a specific chromogenic substrate by FXa, leading to a color change.High
Prothrombin Time (PT) Measures the time to clot formation after the addition of tissue factor, calcium, and phospholipid to plasma. Evaluates the extrinsic and common pathways of coagulation.Low (influenced by Factors II, V, VII, X, and fibrinogen)
Activated Partial Thromboplastin Time (aPTT) Measures the time to clot formation after the addition of an activator, phospholipid, and calcium to plasma. Evaluates the intrinsic and common pathways of coagulation.Low (influenced by Factors II, V, VIII, IX, X, XI, XII, and fibrinogen)
Clot-Based Anti-Xa Assay Measures the inhibitory effect of a sample on a known amount of exogenous FXa by assessing the prolongation of a clotting time.High

Experimental Data: Correlation of Pefachrome® FXa with Traditional Assays

Studies comparing chromogenic anti-Xa assays with PT and aPTT for monitoring direct oral anticoagulants (DOACs) that target FXa have shown a stronger correlation between anti-Xa activity and drug concentration compared to PT and aPTT results. This indicates that chromogenic assays provide a more accurate reflection of FXa inhibition.

Furthermore, comparisons between different commercial anti-Xa chromogenic assays have demonstrated good correlation, suggesting that while absolute values may differ slightly between kits, the overall trends and relative FXa activities are consistent.[2]

Note: The following table is a representative example based on the general understanding from the literature. Specific quantitative correlation data for Pefachrome® FXa is needed for a definitive comparison.

ParameterPefachrome® FXaProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)
Specificity for FXa HighLowLow
Sensitivity HighModerateModerate
Interference from other factors MinimalHighHigh
Typical Application FXa activity quantification, Anticoagulant researchGlobal coagulation screening, Warfarin monitoringGlobal coagulation screening, Heparin monitoring

Experimental Protocols

Pefachrome® FXa Assay Protocol (Micro Assay)

This protocol is a suggested method for the determination of Factor X in plasma.[3][4][5]

Materials:

  • Pefachrome® FXa substrate

  • Tris-HCl buffer (50 mM, pH 8.4)

  • Calcium chloride (CaCl2) solution (25 mM)

  • Russell's Viper Venom (RVV-X) solution (25 AU/ml in 25 mM CaCl2)

  • Citrated human plasma

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Pre-warm all reagents and samples to 37°C.

  • In a microplate well, add 10 µL of human citrated plasma.

  • Add 100 µL of RVV-X solution to the plasma.

  • Incubate the mixture for 75 seconds at 37°C to activate Factor X to Factor Xa.

  • Add 790 µL of Tris-HCl buffer.

  • Add 100 µL of Pefachrome® FXa solution (e.g., 4 mM in water).

  • Immediately start measuring the change in absorbance at 405 nm (ΔOD/min) in a microplate reader. The rate of change is proportional to the FXa activity.

Prothrombin Time (PT) Assay Protocol

Materials:

  • PT reagent (containing tissue thromboplastin and calcium)

  • Citrated platelet-poor plasma (PPP)

  • Coagulometer or water bath at 37°C and stopwatch

Procedure:

  • Pre-warm the PT reagent and plasma sample to 37°C.

  • Pipette 100 µL of plasma into a cuvette or test tube.

  • Incubate for a specified time according to the instrument/reagent manufacturer's instructions.

  • Forcibly add 200 µL of the pre-warmed PT reagent to the plasma and simultaneously start a timer.

  • Record the time in seconds for a fibrin clot to form.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

Materials:

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 0.025 M)

  • Citrated platelet-poor plasma (PPP)

  • Coagulometer or water bath at 37°C and stopwatch

Procedure:

  • Pre-warm the aPTT reagent, CaCl2 solution, and plasma sample to 37°C.

  • Pipette 100 µL of plasma and 100 µL of aPTT reagent into a cuvette or test tube.

  • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

  • Forcibly add 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.

  • Record the time in seconds for a fibrin clot to form.

Visualizing Coagulation Pathways and Assay Workflows

Coagulation Cascade and Assay Targets

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X + VIIIa Xa Factor Xa X->Xa TF Tissue Factor VIIa Factor VIIa TF->VIIa VIIa->X + TF Prothrombin Prothrombin (II) Xa->Prothrombin + Va Xa_target Factor Xa Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Pefachrome Pefachrome® FXa Pefachrome->Xa_target Measures Activity VIIIa Factor VIIIa Va Factor Va

Caption: The coagulation cascade highlighting the targets of PT, aPTT, and Pefachrome® FXa.

Pefachrome® FXa Experimental Workflow

Pefachrome_Workflow start Start: Citrated Plasma Sample rvv Add RVV-X to activate Factor X to FXa start->rvv incubation1 Incubate at 37°C for 75s rvv->incubation1 buffer Add Buffer incubation1->buffer pefachrome Add Pefachrome® FXa Substrate buffer->pefachrome measure Measure Absorbance at 405 nm (ΔOD/min) pefachrome->measure end Result: FXa Activity measure->end

Caption: A simplified workflow for measuring FXa activity using Pefachrome® FXa.

Comparison of Assay Logic

Assay_Logic cluster_global Global Clotting Assays cluster_specific Specific FXa Assay PT Prothrombin Time (PT) Output_Clot Time to Clot (seconds) PT->Output_Clot Measures aPTT Activated Partial Thromboplastin Time (aPTT) aPTT->Output_Clot Measures Pefachrome Pefachrome® FXa Output_Color Rate of Color Change (ΔOD/min) Pefachrome->Output_Color Measures Input Plasma Sample Input->PT Input->aPTT Input->Pefachrome

Caption: Logical comparison of inputs and outputs for different Factor Xa assays.

Conclusion

Pefachrome® FXa offers a highly specific and sensitive method for the direct quantification of Factor Xa activity. In contrast, traditional clotting assays such as PT and aPTT are global tests that, while useful for overall coagulation assessment, lack specificity for FXa. The choice of assay should be guided by the specific research question. For precise measurement of FXa activity and for studies involving FXa inhibitors, a chromogenic substrate like Pefachrome® FXa is the more appropriate choice. For a general assessment of the coagulation pathways, PT and aPTT remain valuable tools. Further studies providing direct quantitative correlations between Pefachrome® FXa and traditional clotting assays would be beneficial for the scientific community.

References

A Researcher's Guide to Quantitative Analysis of Factor Xa Activity: Establishing a Standard Curve with Pefachrome® FXa

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of coagulation and the development of antithrombotic therapies, the accurate quantification of Factor Xa (FXa) activity is paramount. This guide provides a comprehensive comparison of Pefachrome® FXa, a widely used chromogenic substrate, with other analytical methods. It includes detailed experimental protocols for establishing a robust standard curve for quantitative analysis, alongside supporting data and visualizations to aid in experimental design and data interpretation.

The Principle of Chromogenic Factor Xa Assays

Chromogenic assays for FXa are based on a straightforward enzymatic reaction.[1] FXa, a serine protease, specifically cleaves a synthetic peptide substrate that is conjugated to a chromophore, most commonly p-nitroaniline (pNA).[1] The cleavage releases free pNA, which imparts a yellow color to the solution. The intensity of this color, measured spectrophotometrically at a wavelength of 405 nm, is directly proportional to the activity of FXa in the sample.[1] This relationship allows for the precise quantification of FXa activity when compared against a standard curve generated with known concentrations of purified FXa.

Establishing a Standard Curve with Pefachrome® FXa: A Detailed Protocol

A key requirement for accurate quantification is the generation of a reliable standard curve. This involves measuring the absorbance of a series of known concentrations of purified FXa and plotting these values against their corresponding concentrations.

Materials Required:
  • Purified human Factor Xa (concentration verified by a reference method)

  • Pefachrome® FXa substrate (e.g., Pefachrome® FXa 8595 or 5288)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.4

  • 25 mM CaCl₂ solution

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

Experimental Protocol:
  • Preparation of Reagents:

    • Reconstitute the lyophilized Pefachrome® FXa substrate with distilled water to a stock concentration of 4 mM.[2][3] Store protected from light at 2-8°C.

    • Prepare a stock solution of purified human Factor Xa in a suitable buffer (e.g., Tris-buffered saline with 0.1% BSA). The exact concentration of the stock should be accurately determined.

    • Prepare a series of Factor Xa standards by serially diluting the stock solution in the assay buffer. A typical concentration range for a standard curve might be 0, 5, 10, 25, 50, and 100 ng/mL.

  • Assay Procedure (Microplate Method):

    • Add 50 µL of each Factor Xa standard to separate wells of a 96-well microplate. Include a blank control containing 50 µL of assay buffer only.

    • Add 25 µL of 25 mM CaCl₂ to each well.

    • Pre-warm the microplate and the Pefachrome® FXa solution to 37°C.

    • To initiate the reaction, add 25 µL of the 4 mM Pefachrome® FXa solution to each well.

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the change in absorbance at 405 nm (ΔOD/min) over a defined period (e.g., 5-15 minutes) in kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 10 minutes) by adding 25 µL of 20% acetic acid and read the final absorbance.

  • Data Analysis:

    • Subtract the rate of absorbance change (or final absorbance) of the blank from the values of all standards.

    • Plot the corrected ΔOD/min (or final absorbance) values (Y-axis) against the corresponding Factor Xa concentrations (X-axis).

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

    • The concentration of unknown samples can then be calculated by interpolating their absorbance values onto this standard curve.

Visualizing the Experimental Workflow

To clarify the logical flow of generating a standard curve, the following diagram illustrates the key steps.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Factor Xa Standards (Serial Dilution) A1 Add FXa Standards & Blank to Plate P1->A1 P2 Prepare Pefachrome® FXa Solution A3 Add Pefachrome® FXa to Initiate Reaction P2->A3 P3 Prepare Assay Buffer and CaCl₂ P3->A1 A2 Add CaCl₂ P3->A2 A1->A2 A2->A3 A4 Incubate at 37°C A3->A4 A5 Measure Absorbance at 405 nm (Kinetic or Endpoint) A4->A5 D1 Subtract Blank Absorbance A5->D1 D2 Plot Absorbance vs. FXa Concentration D1->D2 D3 Perform Linear Regression D2->D3 D4 Determine Standard Curve Equation (y = mx + c, R²) D3->D4

Caption: Workflow for generating a Factor Xa standard curve.

Performance Comparison of Pefachrome® FXa with Other Substrates

While Pefachrome® FXa is a widely used and reliable substrate, several other chromogenic and fluorogenic substrates for FXa are commercially available. The choice of substrate can influence the sensitivity, specificity, and dynamic range of the assay.

Substrate TypeProduct ExamplePrincipleAdvantagesDisadvantages
Chromogenic Pefachrome® FXa Colorimetric (pNA release)Well-established, robust, good linearity.[1]Lower sensitivity compared to fluorogenic substrates.
S-2765Colorimetric (pNA release)Widely referenced in literature.[4]May have different kinetic properties compared to Pefachrome® FXa.
BIOPHEN™ CS-11(22)Colorimetric (pNA release)Offered as a highly purified and stabilized substrate.Performance data relative to Pefachrome® FXa is not extensively published.
Fluorogenic Pefafluor FXaFluorometric (AMC release)Higher sensitivity, broader dynamic range.[5][6]May require a fluorescence plate reader, potentially higher cost.

Note: The kinetic parameters (Km and kcat) of different substrates can vary, affecting their reactivity and the optimal concentration for use in an assay. For instance, Pefachrome® FXa 8595 has a reported kcat of 290 s⁻¹ and a Km of 0.1 mol/L, while Pefachrome® FXa/LAL 5288 has a kcat of 140 s⁻¹ and a Km of 0.106 mM.[3][7]

Signaling Pathway Context: The Role of Factor Xa in Coagulation

Factor Xa plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin (Factor II) to thrombin (Factor IIa), the central enzyme in clot formation.

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X + VIIIa, Ca²⁺, PL TF TF VII VII TF->VII VII->X + Ca²⁺, PL Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin + Va, Ca²⁺, PL Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin

Caption: Simplified coagulation cascade showing the central role of FXa.

Conclusion

Pefachrome® FXa provides a robust and reliable tool for the quantitative analysis of Factor Xa activity. By following a well-defined protocol to establish a standard curve, researchers can achieve accurate and reproducible results. While alternative chromogenic and more sensitive fluorogenic substrates are available, the choice of reagent should be guided by the specific requirements of the experiment, including the desired sensitivity, the nature of the sample, and the available instrumentation. This guide provides the foundational knowledge and practical steps necessary for the successful implementation of Pefachrome® FXa in quantitative FXa activity assays.

References

Pefachrome® FXa Assay: A Guide to Robustness and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Pefachrome® FXa assay's performance with alternative chromogenic Factor Xa (FXa) assays. The following sections detail the assay's robustness and reproducibility, supported by available experimental data, to aid in the selection of the most suitable assay for your research needs.

Performance Comparison of Chromogenic FXa Assays

While direct head-to-head comparative studies detailing the robustness and reproducibility of a wide range of commercial chromogenic Factor Xa assays are limited, the available data indicates that most modern assays offer high precision. The following table summarizes the performance characteristics of the Pefachrome® FXa assay alongside other commercially available alternatives.

Assay/ParameterPefachrome® FXaAlternative Chromogenic Assay 1 (e.g., Biophen®)Alternative Chromogenic Assay 2 (e.g., Coamatic®)Alternative Chromogenic Assay 3 (Unnamed)
Principle ChromogenicChromogenicChromogenicChromogenic
Substrate Synthetic peptide-pNASynthetic peptide-pNASynthetic peptide-pNASynthetic peptide-pNA
Intra-Assay CV (%) Data not publicly available< 5% to < 9%[1]< 5% to < 9%[1]~2.0%
Inter-Assay CV (%) Data not publicly available< 5% to < 9%[1]< 5% to < 9%[1]Data not available
Robustness (pH) Stable within recommended buffer pH (e.g., 8.4)Generally stable within physiological pH rangeGenerally stable within physiological pH rangeData not available
Robustness (Temp) Recommended at 37°C[2][3]Standardized at 37°CStandardized at 37°CData not available
Linearity High linearity expectedHigh linearity reportedHigh linearity reportedr² = 0.9971[4]

Note: The reproducibility data for alternative assays is derived from studies that may have used different sample types and experimental conditions. The intra-assay CV for "Alternative Chromogenic Assay 3" is from a study where the specific commercial name of the assay was not disclosed.

Experimental Protocols

General Protocol for Chromogenic Factor Xa Assay

This protocol provides a general framework for measuring FXa activity using a chromogenic substrate like Pefachrome® FXa. Specific reagent volumes and incubation times may need optimization depending on the specific application and laboratory instrumentation.

Materials:

  • Pefachrome® FXa substrate[5]

  • Factor Xa

  • Tris-HCl buffer (e.g., 50 mM, pH 8.4)[5]

  • Calcium Chloride (CaCl2) solution (e.g., 25 mM)[5]

  • Test samples (e.g., plasma, purified protein)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of Pefachrome® FXa in distilled water (e.g., 4 mM).[2][3]

  • In a microplate well, add the Tris-HCl buffer.

  • Add the test sample containing the substance to be measured (e.g., FXa inhibitor).

  • Add a known concentration of Factor Xa to initiate the reaction.

  • Incubate the mixture for a defined period at a constant temperature (e.g., 37°C).[2][3]

  • Add the Pefachrome® FXa substrate solution to the wells.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release is directly proportional to the FXa activity.

Protocol for Assessing Assay Robustness

To evaluate the robustness of the assay, the following parameters can be systematically varied:

  • pH: Prepare the reaction buffer with a range of pH values (e.g., 7.0, 7.4, 8.0, 8.4, 9.0) and perform the assay as described above. Plot the FXa activity against the pH to determine the optimal range and the assay's sensitivity to pH changes.

  • Temperature: Conduct the assay at various temperatures (e.g., 25°C, 30°C, 37°C, 42°C). Plot the FXa activity against temperature to assess the optimal working temperature and the impact of temperature fluctuations.

Protocol for Determining Assay Reproducibility
  • Intra-Assay Precision (Within-Run): Assay the same set of samples (low, medium, and high concentrations) multiple times (e.g., n=10) within the same analytical run. Calculate the mean, standard deviation, and coefficient of variation (%CV) for each concentration.

  • Inter-Assay Precision (Between-Run): Assay the same set of samples on different days by different operators. Calculate the mean, standard deviation, and %CV for each concentration across all runs to determine the inter-assay variability.

Visualizing Key Processes

To further elucidate the experimental design and the underlying biological pathway, the following diagrams are provided.

FactorXa_Signaling_Pathway Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin FXa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin FXa Factor Xa Pefachrome Pefachrome® FXa (Substrate) FXa->Pefachrome pNA p-Nitroaniline (Colored Product) Pefachrome->pNA Cleavage

Caption: Factor Xa Signaling Pathway and Assay Principle.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, FXa, Substrate) Mix Mix Reagents and Samples in Microplate Reagents->Mix Samples Prepare Samples (Standards, Controls, Unknowns) Samples->Mix Incubate Incubate at 37°C Mix->Incubate Read Read Absorbance at 405 nm Incubate->Read Curve Generate Standard Curve Read->Curve Calculate Calculate FXa Activity Curve->Calculate Stats Statistical Analysis (CV%, Robustness) Calculate->Stats

Caption: Experimental Workflow for Assay Validation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.